molecular formula C44H46ClN7O5 B10832046 ARD-1676 CAS No. 2632305-36-1

ARD-1676

カタログ番号: B10832046
CAS番号: 2632305-36-1
分子量: 788.3 g/mol
InChIキー: GAXWAKXJBZHVQF-ZVENJKCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ARD-1676 is a useful research compound. Its molecular formula is C44H46ClN7O5 and its molecular weight is 788.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2632305-36-1

分子式

C44H46ClN7O5

分子量

788.3 g/mol

IUPAC名

2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

InChI

InChI=1S/C44H46ClN7O5/c1-27-21-44(26-51(27)34-7-4-30(22-46)37(45)20-34)12-16-49(17-13-44)33-5-2-29(3-6-33)41(55)50-14-10-28(11-15-50)23-48-24-31-18-35-36(19-32(31)25-48)43(57)52(42(35)56)38-8-9-39(53)47-40(38)54/h2-7,18-20,27-28,38H,8-17,21,23-26H2,1H3,(H,47,53,54)/t27-,38?/m0/s1

InChIキー

GAXWAKXJBZHVQF-ZVENJKCTSA-N

異性体SMILES

C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

正規SMILES

CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

製品の起源

United States

Foundational & Exploratory

Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of ARD-1676

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-1676 is an investigational, orally bioavailable small molecule that has emerged as a potent and promising agent in the landscape of targeted cancer therapy. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its function as a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for androgen-driven malignancies.

Core Mechanism: Targeted Protein Degradation

This compound operates as a PROTAC, a bifunctional molecule engineered to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2][3] It is composed of two key moieties connected by a linker: a ligand that specifically binds to the androgen receptor and a second ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4][5][6]

The mechanism unfolds in a catalytic manner:

  • Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing the androgen receptor and the E3 ubiquitin ligase into close proximity.

  • Ubiquitination: Once the complex is formed, the E3 ligase tags the androgen receptor with ubiquitin molecules.

  • Proteasomal Degradation: This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and subsequently degrade the androgen receptor.[7]

This targeted degradation of the androgen receptor effectively removes the key driver of tumor growth in various prostate cancer models.[1][2]

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound's action and a typical experimental workflow to assess its efficacy are illustrated below.

ARD1676_Mechanism Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Mechanism ARD1676 This compound Ternary_Complex Ternary Complex (AR-ARD1676-E3) ARD1676->Ternary_Complex Binds to AR & E3 AR Androgen Receptor (AR) AR->Ternary_Complex E3 Cereblon (CRBN) E3 Ligase E3->Ternary_Complex Proteasome Proteasome Degradation AR Degradation Proteasome->Degradation Ub Ubiquitin Ub_AR Ubiquitinated AR Ub->Ub_AR Transfer Ternary_Complex->Ub_AR Catalyzes Ubiquitination Ub_AR->Proteasome Recognition Downstream Inhibition of AR Downstream Signaling Degradation->Downstream caption Figure 1. Signaling pathway of this compound.

Caption: Figure 1. Signaling pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Prostate Cancer Cell Lines (e.g., VCaP, LNCaP) Treatment Treatment with this compound Cell_Culture->Treatment Western_Blot Western Blot for AR Protein Levels Treatment->Western_Blot Assess AR Degradation Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Treatment->Proliferation_Assay Measure Anti-proliferative Activity Xenograft Establish Xenograft Tumor Model in Mice Oral_Admin Oral Administration of this compound Xenograft->Oral_Admin Tumor_Measurement Tumor Volume Measurement Oral_Admin->Tumor_Measurement Monitor Tumor Growth Tissue_Analysis Analysis of AR Levels in Tumor Tissue Oral_Admin->Tissue_Analysis Confirm Target Engagement caption Figure 2. Experimental workflow.

Caption: Figure 2. Experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various preclinical studies.

Table 1: In Vitro Activity of this compound

Cell LineDC50 (nM)IC50 (nM)Reference
VCaP0.111.5[1][5][6][8][9][10]
LNCaP1.12.8[1][5][6][8][9][10]

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Oral Bioavailability of this compound in Animal Models

SpeciesOral Bioavailability (%)Reference
Mice67[1][5][6][8][9][10]
Rats44[1][5][6][8][9][10]
Dogs31[1][5][6][8][9][10]
Monkeys99[1][5][6][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Cell Culture and Reagents

VCaP and LNCaP prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. This compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the culture medium for experiments.

Western Blot Analysis for AR Degradation
  • Cell Lysis: Cells are treated with varying concentrations of this compound for a specified duration. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the androgen receptor overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability Assay
  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTS Reagent: At the end of the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

In Vivo Xenograft Studies
  • Animal Models: Male immunodeficient mice (e.g., NOD-SCID gamma) are used.

  • Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.[1][9][10] The control group receives the vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of androgen receptor protein are determined by Western blot or immunohistochemistry to confirm target engagement.[1][9][10]

Conclusion

This compound represents a novel and potent therapeutic strategy for androgen receptor-driven cancers. Its mechanism as a PROTAC, leading to the targeted degradation of the androgen receptor, offers a distinct advantage over traditional inhibitors. The comprehensive data from in vitro and in vivo studies underscore its potential as a clinical candidate. Further investigation and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile in patients.[5][9][10]

References

The Central Role of Cereblon E3 Ubiquitin Ligase in the Activity of ARD-1676: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARD-1676 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound's mechanism of action is fundamentally dependent on its ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex to the AR protein. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of AR, offering a promising therapeutic strategy for androgen-driven malignancies such as prostate cancer.[3][4] This document provides a detailed examination of the pivotal role of Cereblon in mediating the pharmacological activity of this compound.

Mechanism of Action: Orchestrating Protein Degradation

The primary function of this compound is to act as a molecular bridge between the Androgen Receptor and the Cereblon E3 ubiquitin ligase complex.[1][3] The molecule itself consists of a ligand that binds to AR, a linker, and a novel ligand that specifically engages with Cereblon.[2][4] This engagement initiates a cascade of events within the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

  • Ternary Complex Formation: this compound simultaneously binds to the ligand-binding domain of the Androgen Receptor and to Cereblon, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[5][6] This forms a key ternary complex (AR-ARD-1676-CRBN).

  • Poly-ubiquitination: The formation of this complex brings the AR protein into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the AR protein.[2] The sequential addition of ubiquitin molecules results in a poly-ubiquitin chain.

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized as a substrate for the 26S proteasome.[7] The proteasome degrades the targeted AR protein into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage another AR and CRBN complex, acting in a catalytic manner.

cluster_0 Cellular Environment cluster_1 Mechanism of Action ARD1676 This compound Ternary Ternary Complex Formation (AR-ARD-1676-CRBN) ARD1676->Ternary Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruited Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ub Ubiquitin Ubiquitination Poly-ubiquitination of AR Ub->Ubiquitination Ternary->Ubiquitination Initiates Ubiquitination->Degradation Targets AR for Result Reduced AR Protein Levels & Inhibition of Tumor Growth Degradation->Result

Fig. 1: this compound Mechanism of Action.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies, demonstrating its high potency and favorable pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineDC₅₀ (nM) ¹IC₅₀ (nM) ²
VCaP0.111.5
LNCaP1.12.8

¹ DC₅₀ (Degradation Concentration 50%) is the concentration of the drug that induces 50% degradation of the target protein.[1][2][8] ² IC₅₀ (Inhibitory Concentration 50%) is the concentration of the drug that inhibits a biological process by 50%.[1][2][8]

Table 2: In Vivo Activity and Pharmacokinetics of this compound

ParameterSpeciesValue
Oral Bioavailability Mouse67%
Rat44%
Dog31%
Monkey99%
AR Protein Reduction Mouse (VCaP Xenograft)96% (at 6h post-dose)
93% (at 24h post-dose)

Data sourced from studies on this compound's efficacy in various animal models.[2][4][8][9][10][11]

Experimental Protocols

The degradation of the Androgen Receptor by this compound is commonly verified using immunoblotting (Western Blot). This technique allows for the visualization and quantification of the AR protein levels within cells after treatment.

Protocol: Immunoblotting for AR Degradation

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., VCaP) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Separate the proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

    • Wash the membrane to remove unbound primary antibodies.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane thoroughly to remove unbound secondary antibodies.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control band intensity to determine the relative decrease in AR protein levels across different treatment concentrations.

cluster_workflow Immunoblotting Workflow A 1. Cell Treatment (VCaP cells + this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry) G->H

Fig. 2: Immunoblotting Experimental Workflow.

Logical Relationship: From Molecule to Therapeutic Effect

The interaction between this compound and Cereblon is the initiating event in a logical cascade that ultimately leads to the desired anti-tumor effect. The recruitment of Cereblon is the linchpin that connects the presence of the drug to the degradation of the disease-driving protein.

cluster_logic Logical Flow of this compound Activity Start This compound Administration (Oral) Binding Binding to AR and Cereblon E3 Ligase Start->Binding Degradation CRBN-Mediated AR Degradation Binding->Degradation Induces Pathway Inhibition of AR Signaling Pathway Degradation->Pathway Leads to End Inhibition of Tumor Growth Pathway->End Results in

Fig. 3: Logical Relationship in this compound Activity.

The activity of this compound is inextricably linked to the Cereblon E3 ubiquitin ligase. By co-opting CRBN, this compound effectively hijacks the cell's own protein disposal machinery to selectively eliminate the Androgen Receptor, a key driver of prostate cancer.[3][7] This mechanism not only demonstrates high potency but also offers a way to overcome resistance associated with traditional AR inhibitors.[2] The successful recruitment of Cereblon is the critical determinant of this compound's therapeutic efficacy, highlighting the power of targeted protein degradation as a modality in modern drug development.

References

ARD-1676: A Technical Guide to its Mechanism and Impact on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade the androgen receptor (AR).[1] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on androgen receptor signaling, and the experimental methodologies used to characterize its activity. This compound has demonstrated high potency in preclinical models, effectively inducing the degradation of both wild-type and mutant forms of the androgen receptor, which are implicated in the progression of castration-resistant prostate cancer (CRPC).[2][3] Its ability to overcome resistance mechanisms associated with traditional AR antagonists makes it a promising therapeutic candidate for advanced prostate cancer.[2]

Mechanism of Action: Targeted Degradation of the Androgen Receptor

This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate specific target proteins.[4] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3]

The binding of this compound to both the androgen receptor and the E3 ligase brings them into close proximity, forming a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the androgen receptor. The polyubiquitinated androgen receptor is then recognized by the 26S proteasome, the cellular machinery responsible for degrading unwanted proteins, leading to its destruction.[4] This degradation of the androgen receptor effectively shuts down its signaling pathway, which is a key driver of prostate cancer growth.[4]

ARD_1676_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds E3 Cereblon (CRBN) E3 Ubiquitin Ligase ARD1676->E3 Recruits Ternary_Complex This compound : AR : E3 Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Proteasome->AR Degrades AR Ternary_Complex->Proteasome Targeting for Degradation

Figure 1: Mechanism of this compound-mediated androgen receptor degradation.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound
Cell LineParameterValue (nM)Reference
VCaPDC500.1[1][3][7]
LNCaPDC501.1[1][3][7]
VCaPIC5011.5[1][3][7]
LNCaPIC502.8[1][3][7]

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Oral Bioavailability of this compound in Different Species
SpeciesOral Bioavailability (%)Reference
Mice67[2][3][7]
Rats44[2][3][7]
Dogs31[2][3][7]
Monkeys99[2][3][7]

Experimental Protocols

The characterization of this compound involved a series of standard and specialized molecular and cellular biology techniques. While the detailed, step-by-step protocols from the primary publication by Xiang et al. in the Journal of Medicinal Chemistry were not fully accessible through public searches, this section outlines the general methodologies employed in such studies.

Cell Culture
  • Cell Lines: Human prostate cancer cell lines, VCaP and LNCaP, which are known to express the androgen receptor, were utilized.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation

Western blotting is a key technique to quantify the degradation of the androgen receptor.

Western_Blot_Workflow A 1. Cell Treatment: Expose VCaP or LNCaP cells to varying concentrations of this compound. B 2. Cell Lysis: Extract total protein from treated cells. A->B C 3. Protein Quantification: Determine protein concentration using BCA or Bradford assay. B->C D 4. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer: Transfer separated proteins to a PVDF membrane. D->E F 6. Blocking: Block non-specific binding sites on the membrane. E->F G 7. Antibody Incubation: Incubate with primary antibody against AR, followed by a secondary antibody. F->G H 8. Detection: Visualize protein bands using chemiluminescence. G->H I 9. Analysis: Quantify band intensity to determine the extent of AR degradation. H->I

Figure 2: Generalized workflow for Western Blot analysis of AR degradation.
  • Protocol:

    • Cell Treatment: VCaP or LNCaP cells were treated with various concentrations of this compound for specified time periods.

    • Lysis: Cells were lysed to extract total protein.

    • Quantification: Protein concentration was determined to ensure equal loading.

    • Electrophoresis: Proteins were separated by size using SDS-PAGE.

    • Transfer: Proteins were transferred to a PVDF membrane.

    • Blocking: The membrane was blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands corresponding to the androgen receptor was quantified to determine the extent of degradation.

In Vivo Xenograft Studies

To assess the in vivo efficacy of this compound, mouse xenograft models of prostate cancer are commonly used.

Xenograft_Workflow A 1. Cell Implantation: Implant VCaP cells subcutaneously into immunodeficient mice. B 2. Tumor Growth: Allow tumors to reach a palpable size. A->B C 3. Treatment Administration: Administer this compound orally to the mice. B->C D 4. Tumor Measurement: Monitor tumor volume regularly. C->D E 5. Endpoint Analysis: Harvest tumors for further analysis (e.g., Western blot for AR levels). D->E

References

In-Depth Technical Guide: The Discovery and Development of ARD-1676, a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR), a key driver of prostate cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical guide, detailing the experimental data and methodologies that underscore its potential as a therapeutic agent for androgen receptor-positive prostate cancer. All quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized through detailed diagrams.

Introduction: The Rationale for Androgen Receptor Degradation

The androgen receptor (AR) is a critical therapeutic target in prostate cancer. While first-generation antiandrogens have shown clinical efficacy, resistance often emerges through mechanisms such as AR mutations or overexpression.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate the target protein entirely.

This compound was developed as a highly potent and orally efficacious PROTAC that selectively degrades the AR.[2][3] It is comprised of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising strategy to overcome resistance to conventional AR inhibitors.[2][3]

Discovery and Design of this compound

The development of this compound stemmed from a strategic design process aimed at optimizing potency, selectivity, and oral bioavailability. The molecule was engineered using a novel class of AR ligands coupled with a new cereblon E3 ligase ligand.[2][3] This design has resulted in a compound with exceptional degradation potency and favorable pharmacokinetic properties.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the proximity of the androgen receptor to the E3 ubiquitin ligase cereblon. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.

Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation ARD1676 This compound AR Androgen Receptor (AR) (Target Protein) ARD1676->AR Binds CRBN Cereblon (CRBN) (E3 Ubiquitin Ligase) ARD1676->CRBN Recruits PolyUb_AR Polyubiquitinated AR AR->PolyUb_AR E2 E2 Ubiquitin- Conjugating Enzyme CRBN->E2 Proximity E1 E1 Ubiquitin- Activating Enzyme E1->E2 Transfers Ub E2->PolyUb_AR Polyubiquitinates AR (facilitated by CRBN) Ub Ubiquitin Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Figure 1: this compound mediated degradation of the Androgen Receptor.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and favorable pharmacokinetic profile across multiple species.

Table 1: In Vitro Potency of this compound
Cell LineDC₅₀ (nM)IC₅₀ (nM)
VCaP0.1[2]11.5[2]
LNCaP1.1[2]2.8[2]

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Oral Bioavailability of this compound
SpeciesOral Bioavailability (%)
Mice67[2]
Rats44[2]
Dogs31[2]
Monkeys99[2]

Experimental Protocols

The following protocols are representative of the key experiments conducted to characterize this compound. These are based on the methodologies described in the primary literature.

Western Blot for AR Degradation

This protocol is used to quantify the reduction in androgen receptor protein levels following treatment with this compound.

Experimental Workflow: Western Blot for AR Degradation A 1. Cell Culture & Treatment (e.g., VCaP, LNCaP cells) Treat with this compound at various concentrations and time points. B 2. Cell Lysis Harvest cells and extract proteins using RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Probe membrane with primary antibodies (anti-AR, anti-loading control) followed by HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis Visualize protein bands using ECL and quantify band intensity. Normalize AR levels to loading control. F->G

References

ARD-1676: A Technical Guide to a Novel Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of ARD-1676 for Researchers and Drug Development Professionals

This compound is a promising, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3] As a potential therapeutic agent for androgen receptor-positive (AR+) human prostate cancer, this compound has demonstrated high potency in preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a synthetic organic molecule that functions as a heterobifunctional degrader. It consists of a ligand that binds to the androgen receptor and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual-binding mechanism facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[3]

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C44H46ClN7O5
Molecular Weight 788.33 g/mol
IUPAC Name 2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile
Canonical SMILES C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCC(CC4)CN5CC6=CC7=C(C=C6C5)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl
Physical Appearance White to light yellow solid
Storage Conditions Store at 4°C, protected from light. For long-term storage of stock solutions, -80°C is recommended.

Biological Activity and Pharmacological Properties

This compound has shown potent and effective degradation of the androgen receptor in both in vitro and in vivo models.[1][2] Its efficacy has been demonstrated in androgen receptor-positive prostate cancer cell lines, VCaP and LNCaP.[1][2]

In Vitro Activity

The in vitro activity of this compound is characterized by its DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell growth) values.

Cell LineDC50 (nM)IC50 (nM)
VCaP0.111.5
LNCaP1.12.8

Data sourced from Xiang W, et al. J Med Chem. 2023.[1][2]

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability across multiple species, a significant advantage for a PROTAC degrader.[1][2][3]

SpeciesOral Bioavailability (%)
Mice67
Rats44
Dogs31
Monkeys99

Data sourced from Xiang W, et al. J Med Chem. 2023.[1][2][3]

Mechanism of Action: Signaling Pathway

This compound operates through the PROTAC mechanism to induce the degradation of the androgen receptor. This process involves the recruitment of the E3 ubiquitin ligase, cereblon, to the androgen receptor, leading to its ubiquitination and subsequent destruction by the proteasome. The degradation of the androgen receptor disrupts the downstream signaling pathways that are crucial for the growth and survival of AR-dependent prostate cancer cells.

ARD_1676_Mechanism cluster_cell Cell ARD1676 This compound Ternary_Complex Ternary Complex (AR-ARD1676-CRBN) ARD1676->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Downstream Inhibition of AR Transcriptional Program CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Degraded_AR->Downstream Leads to Cell_Outcome Inhibition of Tumor Growth and Proliferation Downstream->Cell_Outcome

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. While the primary research by Xiang et al. confirms these methods were used, the specific, detailed parameters from that publication are not publicly available. Therefore, the following represents best-practice, detailed protocols for these experimental techniques.

Western Blot for Androgen Receptor Degradation

This protocol outlines the procedure for assessing the degradation of the androgen receptor in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture VCaP or LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., rabbit anti-AR antibody, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.

Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of prostate cancer cell lines.

1. Cell Seeding:

  • Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or vehicle control.

3. Incubation:

  • Incubate the plate for a specified period, typically 72 to 96 hours, at 37°C in a humidified incubator with 5% CO2.

4. Viability Measurement:

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.

  • Read the absorbance or luminescence using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6][7][8]

Xenograft_Workflow cluster_workflow VCaP Xenograft Model Workflow A 1. Cell Preparation (VCaP cells in Matrigel) B 2. Subcutaneous Implantation (Male SCID mice) A->B C 3. Tumor Growth (to ~100-200 mm³) B->C D 4. Randomization & Treatment Initiation C->D E 5. Dosing Regimen (e.g., Oral gavage, daily) D->E F 6. Monitoring (Tumor volume and body weight) E->F G 7. Endpoint Analysis (Tumor weight, biomarker analysis) F->G

Workflow for an in vivo xenograft study.

1. Cell Implantation:

  • VCaP cells are harvested and resuspended in a mixture of media and Matrigel.

  • Male immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with the cell suspension in the flank.

2. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • This compound is administered orally, typically daily, at various doses. The vehicle control group receives the formulation without the active compound.

3. Efficacy Evaluation:

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm AR degradation.

Conclusion

This compound is a highly potent and orally bioavailable androgen receptor PROTAC degrader with a promising preclinical profile for the treatment of AR-positive prostate cancer.[1][2][3] Its ability to effectively induce the degradation of the androgen receptor, coupled with its favorable pharmacokinetic properties, makes it a significant candidate for further clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the study and application of this novel therapeutic agent.

References

The Therapeutic Potential of ARD-1676: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). Comprised of a high-affinity AR ligand and a recruiter for the cereblon (CRBN) E3 ubiquitin ligase, this compound represents a promising therapeutic strategy for androgen-driven malignancies, particularly prostate cancer. This document provides a comprehensive technical guide on the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The androgen receptor is a well-validated therapeutic target in prostate cancer. However, resistance to conventional anti-androgen therapies, often driven by AR mutations or overexpression, remains a significant clinical challenge. This compound is a next-generation therapeutic agent that circumvents these resistance mechanisms by inducing the targeted degradation of the AR protein.[1][2][3][4][5][6][7] This approach not only inhibits AR signaling but eliminates the receptor itself, offering a potential advantage over traditional inhibitors.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to the androgen receptor and the cereblon E3 ubiquitin ligase complex.[1][2][8] This proximity induces the polyubiquitination of the AR protein, marking it for degradation by the proteasome.[9] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated AR degradation.

ARD_1676_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD1676->CRBN Recruits AR_CRBN_Complex AR - this compound - CRBN Proteasome Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Ub Ubiquitin Ub->AR_CRBN_Complex Adds PolyUb_AR Polyubiquitinated AR PolyUb_AR->Proteasome Targeted for Degradation AR_CRBN_Complex->PolyUb_AR Ubiquitination Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A Cell Implantation (VCaP cells in mice) B Tumor Growth Monitoring A->B C Randomization and Treatment (Vehicle vs. This compound) B->C D Tumor Volume Measurement C->D F Toxicity Monitoring (Body weight, health) C->F E Pharmacodynamic Analysis (Tumor AR levels) D->E

References

In-Depth Technical Guide: ARD-1676's Efficacy Against Androgen Receptor Mutants in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of ARD-1676, a novel Proteolysis Targeting Chimera (PROTAC), against wild-type and mutant androgen receptors (AR) implicated in prostate cancer progression and therapeutic resistance.

Introduction to this compound

This compound is a potent and orally bioavailable PROTAC designed to induce the degradation of the androgen receptor.[1][2][3] It is composed of a ligand that binds to the AR and another ligand that recruits the cereblon E3 ubiquitin ligase.[1][2] This dual-binding mechanism facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This approach offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a critical driver of disease progression, often fueled by AR mutations that confer resistance to standard antiandrogen therapies.

Quantitative Efficacy of this compound

This compound has demonstrated high potency in degrading the wild-type androgen receptor in prostate cancer cell lines. While it is reported to be effective against a broad panel of clinically relevant AR mutants, specific quantitative data for each mutant from the primary publication were not available in the public domain at the time of this review. The available data for wild-type AR are summarized below.

Cell LineAR StatusThis compound DC50 (nM)This compound IC50 (nM)
VCaPAR Wild-Type (Amplified)0.111.5
LNCaPAR T878A Mutant1.12.8

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Mechanism of Action: this compound-Mediated AR Degradation

The following diagram illustrates the signaling pathway of the androgen receptor and the mechanism by which this compound induces its degradation.

ARD_1676_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Stabilized by Proteasome Proteasome AR->Proteasome Targeted for Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARD1676 This compound ARD1676->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex ARD1676->CRBN Recruits CRBN Ub Ubiquitin (Ub) CRBN->Ub Transfers Ub Ub->AR Polyubiquitination Degraded AR Fragments Proteasome->Degraded AR Fragments Results in AR_PROTAC AR PROTAC_CRBN This compound AR_PROTAC->PROTAC_CRBN CRBN_PROTAC CRBN PROTAC_CRBN->CRBN_PROTAC ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription (e.g., PSA) ARE->GeneTranscription Initiates AR_dimer->ARE Binds to DNA

Mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound against AR mutants.

Generation of AR Mutant-Expressing Cell Lines

HEK293T cells are commonly used for the exogenous expression of mutant proteins due to their high transfection efficiency.

Materials:

  • HEK293T cells

  • Lentiviral vectors encoding wild-type or mutant AR (e.g., L702H, T878A, H875Y, F877L)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM serum-free media

  • Puromycin for selection

Protocol:

  • Day 1: Seed 7 x 10^5 HEK293T cells per 6 cm plate in DMEM with 10% FBS without antibiotics.

  • Day 2: Co-transfect the cells with the AR mutant lentiviral vector and packaging plasmids using a suitable transfection reagent in Opti-MEM.

  • Day 3: After 12-15 hours, replace the transfection medium with fresh DMEM containing 10% FBS and antibiotics.

  • Day 4 & 5: Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.

  • Day 6: Transduce target prostate cancer cells (e.g., LNCaP) with the collected lentivirus in the presence of polybrene.

  • Day 8 onwards: Select for stably transduced cells using puromycin.

  • Verify the expression of the AR mutants via Western blot and Sanger sequencing.

AR Degradation Assay (Western Blot)

Materials:

  • AR mutant-expressing cell lines

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Seed the AR mutant-expressing cells in 6-well plates and allow them to adhere.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal loading.

  • Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.

Cell Viability Assay

Materials:

  • AR mutant-expressing cell lines

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS or MTT reagent

Protocol:

  • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate for 72 hours.

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a novel AR degrader like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Generation of AR Mutant Stable Cell Lines (e.g., HEK293T, LNCaP) B AR Degradation Assay (Western Blot) Determine DC50 A->B C Cell Viability Assay (MTS/MTT) Determine IC50 A->C D Downstream Pathway Analysis (e.g., PSA expression) B->D E Pharmacokinetic Studies in Mice, Rats, Dogs (Oral Bioavailability) C->E Lead Candidate Selection D->E Lead Candidate Selection F Prostate Cancer Xenograft Model (e.g., VCaP in SCID mice) E->F G Tumor Growth Inhibition Study (Dosing with this compound) F->G H Pharmacodynamic Analysis (AR levels in tumor tissue) G->H

Workflow for this compound Evaluation.

Conclusion

This compound is a highly potent, orally bioavailable AR PROTAC degrader. Its ability to effectively induce the degradation of the androgen receptor, including clinically relevant mutants, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to current antiandrogen therapies. Further disclosure of quantitative data on its activity against a comprehensive panel of AR mutants will be crucial for its continued clinical development.

References

Unraveling the Preclinical Pharmacokinetics of ARD-1676: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of ARD-1676, a highly potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this novel therapeutic candidate is crucial for its continued development in the treatment of androgen receptor-positive prostate cancer.

Quantitative Pharmacokinetic Parameters of this compound

The preclinical development of this compound has involved extensive characterization across multiple species. The following tables summarize the key pharmacokinetic parameters, offering a comparative view of its behavior in different animal models.

Table 1: Oral Bioavailability of this compound Across Species

Preclinical ModelOral Bioavailability (%)
Mice67%[1][2][3][4]
Rats44%[1][2][3][4]
Dogs31%[1][2][3][4]
Monkeys99%[1][2][3][4]

Table 2: Key Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDoseCmax (ng/mL)AUC (h·ng/mL)T1/2 (h)Clearance (L/h/kg)Volume of Distribution (Vss, L/kg)
Mice5 mg/kg (oral)9124[3]85243[3]4.4[3]0.04 (IV)[3]0.23 (IV)[3]
DogsNot Specified1031 (oral)[3]15170 (oral)[3]27.4 (oral)[3]0.19 (IV)[3]1.7 (IV)[3]
Monkeys2 mg/kg (oral)1520[3]10302[3]9.9 (oral)[3]0.2 (IV)[3]2.1 (IV)[3]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in various animal models, including mice, rats, dogs, and monkeys, following both intravenous and oral administration. While specific details on the formulations and analytical methods are not publicly available, a general workflow can be described. Blood samples were collected at multiple time points post-administration, and the plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in the industry for such analyses. The resulting concentration-time data were then used to calculate the key pharmacokinetic parameters.

Xenograft Tumor Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models using the VCaP human prostate cancer cell line.[1][2][3][4][5] In these studies, a single oral dose of 12.5 mg/kg of this compound was administered to mice bearing VCaP xenograft tumors.[3] Tumor tissues were collected at 6 and 24 hours post-administration to assess the levels of AR protein.[3] The antitumor activity was evaluated by monitoring tumor growth over time in response to different oral doses of this compound.[3]

In Vitro Degradation and Potency Assays

The in vitro activity of this compound was assessed in AR-positive human prostate cancer cell lines, VCaP and LNCaP.[1][2] The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) were determined to evaluate the potency of this compound in inducing AR degradation and inhibiting cell growth, respectively.[1][2] The DC50 values were found to be 0.1 nM in VCaP and 1.1 nM in LNCaP cells, while the IC50 values were 11.5 nM in VCaP and 2.8 nM in LNCaP cells.[1][2]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of its preclinical pharmacokinetic assessment.

ARD1676_Mechanism_of_Action cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds to AR CRBN Cereblon (E3 Ligase Component) ARD1676->CRBN Binds to Cereblon Poly_Ub_AR Polyubiquitinated AR Ub Ubiquitin CRBN->Ub Recruits E2/Ub Ub->AR Transfers Ubiquitin to AR Proteasome Proteasome Poly_Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades AR ARD1676_recycled This compound (Recycled) Proteasome->ARD1676_recycled Releases PROTAC

Caption: Mechanism of action of this compound as a PROTAC.

Preclinical_PK_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Pharmacokinetics cluster_efficacy In Vivo Efficacy Cell_Lines Prostate Cancer Cell Lines (VCaP, LNCaP) Degradation_Assay AR Degradation Assay (DC50) Cell_Lines->Degradation_Assay Potency_Assay Cell Viability Assay (IC50) Cell_Lines->Potency_Assay Animal_Models Animal Models (Mice, Rats, Dogs, Monkeys) Dosing Oral & IV Administration Animal_Models->Dosing Sampling Blood Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters Tumor_Analysis Tumor Growth Inhibition & AR Levels PK_Parameters->Tumor_Analysis Inform Efficacy Studies Xenograft_Model VCaP Xenograft Mouse Model Efficacy_Dosing Oral Dosing of this compound Xenograft_Model->Efficacy_Dosing Efficacy_Dosing->Tumor_Analysis

Caption: General workflow for preclinical pharmacokinetic and efficacy evaluation of this compound.

References

The Oral Bioavailability and Mechanism of Action of ARD-1676: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability of ARD-1676, a potent and orally efficacious Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). This compound has shown significant promise in preclinical studies for the treatment of prostate cancer. This document summarizes key pharmacokinetic data, outlines representative experimental methodologies for assessing oral bioavailability, and visually details its mechanism of action.

Oral Bioavailability of this compound Across Species

This compound has demonstrated variable but generally favorable oral bioavailability across multiple preclinical species. The data from these studies are crucial for predicting its pharmacokinetic profile in humans and for designing clinical trials.

Table 1: Oral Bioavailability of this compound in Various Species

SpeciesOral Bioavailability (%)
Mice67%[1]
Rats44%[1]
Dogs31%[1]
Monkeys99%[1]

Mechanism of Action: AR-Degradation via PROTAC Technology

This compound is a heterobifunctional molecule that leverages the cell's own protein disposal system to eliminate the androgen receptor.[2][3][4] It consists of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[5]

cluster_0 cluster_1 This compound This compound AR Androgen Receptor (AR) This compound->AR CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Ternary_Complex Ternary Complex (AR - this compound - CRBN) AR->Ternary_Complex CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Proteasome->Degraded_AR Degradation

Mechanism of Action of this compound.

Experimental Protocols for Oral Bioavailability Studies

While the precise, proprietary protocols for the this compound studies are not publicly available, a representative methodology for determining the oral bioavailability of a small molecule like this compound in a preclinical species such as rats is detailed below. This protocol is based on established principles of pharmacokinetic research.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

  • Acclimation: Animals are acclimated for at least one week prior to the study.

Study Design
  • Groups: Two groups of animals are used: an intravenous (IV) administration group and an oral gavage (PO) group.

  • Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.

Dosing
  • Intravenous (IV) Administration: this compound is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline) and administered as a single bolus dose via the tail vein.

  • Oral (PO) Administration: this compound is formulated in an appropriate vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose in water) and administered via oral gavage.

Sample Collection
  • Blood Sampling: Blood samples are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Standard Curve: A standard curve is prepared by spiking known concentrations of this compound into blank plasma to allow for accurate quantification.

Pharmacokinetic Analysis
  • Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Parameters Calculated: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC₀-∞), are calculated for both the IV and PO groups.

  • Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

    F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100

Experimental Workflow for Oral Bioavailability Assessment

The following diagram illustrates the typical workflow for a preclinical oral bioavailability study.

Protocol_Design Study Protocol Design Animal_Acclimation Animal Acclimation Protocol_Design->Animal_Acclimation Dose_Formulation Dose Formulation Animal_Acclimation->Dose_Formulation Dosing Dosing (IV and PO) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Oral Bioavailability Study Workflow.

References

Methodological & Application

Application Notes and Protocols for ARD-1676 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[6] This mechanism of action makes this compound a valuable tool for studying the consequences of AR depletion and a promising therapeutic candidate for AR-driven malignancies such as prostate cancer.[2][3][7] These application notes provide detailed protocols for the use of this compound in fundamental in vitro cell culture experiments to characterize its efficacy and mechanism of action.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to eliminate the AR protein. The molecule simultaneously binds to the AR and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, leading to its polyubiquitination. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

ARD_1676_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD_1676 This compound ARD_1676_bound This compound ARD_1676->ARD_1676_bound Binds AR Androgen Receptor (AR) AR_bound AR AR->AR_bound Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN_bound CRBN CRBN->CRBN_bound Binds ARD_1676_bound->AR_bound ARD_1676_bound->CRBN_bound Proteasome 26S Proteasome AR_bound->Proteasome Recognition CRBN_bound->AR_bound Ubiquitination Ub Ubiquitin Ub->CRBN_bound Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of this compound-mediated AR degradation.

Data Presentation

The following tables summarize the in vitro activity of this compound in androgen-sensitive human prostate cancer cell lines.

Table 1: this compound-Mediated Degradation of Androgen Receptor

Cell LineDC50 (nM)
VCaP0.1[1][3][7]
LNCaP1.1[1][3][7]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: this compound Inhibition of Cell Viability

Cell LineIC50 (nM)
VCaP11.5[1][3][7]
LNCaP2.8[1][3][7]

IC50: The concentration of the compound that inhibits cell growth by 50%.

Table 3: Activity of this compound Against AR Mutants

AR MutantActivity
Clinically Relevant PanelEffective Degradation[2][3][7]

Further details on specific mutants can be found in the primary literature.[2][3][7]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Protocol 1: Assessment of this compound-Mediated AR Degradation by Western Blot

This protocol outlines the procedure to quantify the degradation of the AR protein in response to this compound treatment.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound (e.g., 0.1 - 1000 nM) and controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Band Densitometry Analysis detection->analysis end End: Quantify AR Degradation analysis->end

Figure 2: Western Blot workflow for assessing AR degradation.

Materials:

  • VCaP or LNCaP cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-15%)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AR and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-AR antibody and anti-loading control antibody overnight at 4°C (dilutions to be optimized as per manufacturer's recommendations).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of AR degradation relative to the vehicle control.

Protocol 2: Assessment of this compound-Mediated Cytotoxicity using a Luminescent Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of prostate cancer cells using an ATP-based luminescent assay (e.g., CellTiter-Glo®).

Cell_Viability_Workflow start Start: Cell Seeding treatment Treat cells with a serial dilution of this compound and controls start->treatment incubation Incubate for a defined period (e.g., 72-96 hours) treatment->incubation equilibration Equilibrate plate to room temperature incubation->equilibration reagent_addition Add luminescent cell viability reagent equilibration->reagent_addition lysis_and_signal Incubate to lyse cells and stabilize luminescent signal reagent_addition->lysis_and_signal luminescence_reading Read luminescence lysis_and_signal->luminescence_reading data_analysis Analyze data and calculate IC50 luminescence_reading->data_analysis end End: Determine Cell Viability data_analysis->end

Figure 3: Cell Viability Assay workflow.

Materials:

  • VCaP or LNCaP cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well). Include wells with medium only for background measurement. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound and DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Prepare the luminescent cell viability reagent according to the manufacturer's protocol.

    • Add a volume of the reagent equal to the volume of the cell culture medium in each well.[8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound is a powerful research tool for investigating the role of the Androgen Receptor in various cellular processes. The protocols provided herein offer a robust framework for characterizing the in vitro activity of this compound in relevant cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on AR degradation and cell viability, contributing to a deeper understanding of its therapeutic potential. For optimal results, it is recommended that researchers optimize specific parameters, such as antibody concentrations and incubation times, for their particular experimental setup.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2][3][] As a heterobifunctional molecule, this compound links an AR ligand to a ligand for the cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][] This dual-binding action facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a promising therapeutic strategy for prostate cancers that are dependent on AR signaling, including castration-resistant prostate cancer (CRPC). These application notes provide recommended dosage information and detailed experimental protocols for the use of this compound in the VCaP and LNCaP human prostate cancer cell lines.

Data Presentation

The following table summarizes the effective concentrations of this compound for inducing AR degradation and inhibiting cell growth in VCaP and LNCaP cells.

Cell LineParameterValue (nM)Description
VCaP DC₅₀0.1Concentration of this compound required to degrade 50% of the androgen receptor.
IC₅₀11.5Concentration of this compound required to inhibit cell growth by 50%.
LNCaP DC₅₀1.1Concentration of this compound required to degrade 50% of the androgen receptor.
IC₅₀2.8Concentration of this compound required to inhibit cell growth by 50%.

Signaling Pathways and Mechanisms

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like dihydrotestosterone (DHT), translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_DHT AR-DHT Complex AR->AR_DHT Forms HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates AR_Dimer AR Dimer AR_DHT->AR_Dimer Dimerization cluster_nucleus cluster_nucleus AR_DHT->cluster_nucleus Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Simplified Androgen Receptor Signaling Pathway.
Mechanism of Action of this compound

This compound functions as a PROTAC to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. It brings the androgen receptor into close proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.

PROTAC_Mechanism cluster_workflow This compound Mechanism of Action ARD1676 This compound Ternary_Complex Ternary Complex (AR-ARD1676-CRBN) ARD1676->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 2: this compound-mediated degradation of the Androgen Receptor.

Experimental Protocols

Cell Culture

VCaP Cells:

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: VCaP cells grow as a mix of adherent and suspension cells. For passaging, gently aspirate the media containing floating cells and pellet them by centrifugation. Detach the adherent cells using Trypsin-EDTA, combine with the pelleted cells, and re-seed in a new flask.

LNCaP Cells:

  • Media: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth media and re-seed at a 1:3 to 1:6 ratio.

Western Blotting for AR Degradation (DC₅₀ Determination)

This protocol outlines the steps to determine the extent of AR protein degradation following treatment with this compound.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Workflow Start Seed Cells Treatment Treat with this compound (e.g., 0.01 - 100 nM for 24h) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-AR, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End Determine DC₅₀ Analysis->End

Figure 3: Workflow for Western Blotting to assess AR degradation.

Detailed Steps:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. The DC₅₀ value is the concentration of this compound that results in a 50% reduction in the normalized AR protein level compared to the vehicle-treated control.

Cell Viability Assay (IC₅₀ Determination)

This protocol is for determining the effect of this compound on the proliferation and viability of VCaP and LNCaP cells.

Cell_Viability_Workflow cluster_protocol Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound (e.g., 0.1 - 1000 nM for 72-96h) Start->Treatment Reagent_Addition Add Cell Viability Reagent (e.g., MTT, WST-1, CellTiter-Glo) Treatment->Reagent_Addition Incubation Incubate as per Manufacturer's Protocol Reagent_Addition->Incubation Measurement Measure Absorbance or Luminescence Incubation->Measurement Analysis Calculate % Viability and Determine IC₅₀ Measurement->Analysis End IC₅₀ Value Analysis->End

Figure 4: Workflow for Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • Reagent Addition: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the reagent protocol (typically 1-4 hours for colorimetric assays, or shorter for luminescent assays).

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is the concentration of this compound that results in a 50% reduction in cell viability.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]

References

Application Notes and Protocols for ARD-1676 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes this compound a promising therapeutic candidate for androgen-dependent pathologies, particularly in the context of prostate cancer. In vivo studies utilizing mouse xenograft models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. This document provides detailed application notes and protocols for conducting such studies.

In Vitro Activity of this compound

Prior to in vivo evaluation, the potency of this compound has been established in prostate cancer cell lines.

Cell LineDC50 (nM)IC50 (nM)
VCaP0.111.5
LNCaP1.12.8

In Vivo Efficacy of this compound in VCaP Xenograft Model

Oral administration of this compound has been shown to effectively inhibit tumor growth in VCaP mouse xenograft models. A single oral dose of 12.5 mg/kg resulted in a significant reduction of AR protein levels in tumor tissue. While detailed multi-dosing studies are not fully published, a dose-dependent inhibition of tumor growth has been observed, with a similar compound, ARD-2051, showing significant tumor growth inhibition at a 30 mg/kg oral dose.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)Notes
Vehicle Control-Oral-Standard of care
This compound (single dose)12.5 mg/kgOral96% AR protein reduction at 6hDemonstrates target engagement
ARD-2051 (related compound)30 mg/kgOral80%Indicates effective dose range

Experimental Protocols

Cell Culture for Xenograft Implantation

Materials:

  • VCaP prostate cancer cell line

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

Protocol:

  • Culture VCaP cells in a 37°C, 5% CO2 incubator.

  • Passage cells upon reaching 80-90% confluency.

  • On the day of implantation, harvest cells by trypsinization.

  • Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

In Vivo Mouse Xenograft Study

Materials:

  • Male immunodeficient mice (e.g., NOD/SCID or SCID), 6-8 weeks old

  • VCaP cell suspension (prepared as described above)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Gavage needles

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the VCaP cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Monitor animal body weight and general health status at each measurement.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare this compound in the chosen vehicle at the desired concentrations for oral administration.

    • Administer this compound or vehicle control via oral gavage according to the planned dosing schedule (e.g., daily, once every two days).

  • Endpoint and Tissue Collection:

    • Continue treatment and monitoring until the pre-determined endpoint (e.g., tumor volume reaching a specific size in the control group, or a set number of treatment days).

    • Euthanize the mice according to approved institutional guidelines.

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot for AR levels), and another portion can be fixed in formalin for histological examination.

Visualizations

This compound Mechanism of Action

ARD1676_Mechanism cluster_cell Tumor Cell ARD1676 This compound Ternary_Complex Ternary Complex (AR-ARD1676-E3) ARD1676->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation Cell_Death Tumor Cell Apoptosis/ Growth Inhibition Degradation->Cell_Death Leads to

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture VCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume & Body Weight) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Continued Monitoring treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Tumor Weight Measurement & Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for this compound efficacy testing in a mouse xenograft model.

Androgen Receptor Signaling Pathway and this compound Intervention

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention This compound Intervention Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change Degradation AR Degradation AR_inactive->Degradation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation AR_active->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ARD1676 This compound ARD1676->AR_inactive Targets for Degradation ARD1676->AR_active Targets for Degradation

Caption: Androgen Receptor signaling and the point of intervention by this compound.

References

Application Note & Protocol: Determining IC50 Values of ARD-1676 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARD-1676 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] It functions by linking the AR to the E3 ubiquitin ligase, cereblon, thereby marking the AR for proteasomal degradation.[4] This mechanism is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of tumor growth.[1][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in drug discovery, providing a quantitative measure of a compound's potency.[6][7][8] This document provides detailed protocols for determining the IC50 value of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: this compound

This compound is a heterobifunctional molecule with ligands for both the Androgen Receptor and the E3 ubiquitin ligase, cereblon (CRBN).[2][4] By simultaneously binding to both proteins, this compound forms a ternary complex, which facilitates the ubiquitination of the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[9] The degradation of AR disrupts downstream signaling pathways that are crucial for the proliferation and survival of AR-dependent prostate cancer cells.

ARD_1676_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Outcome ARD This compound AR Androgen Receptor (AR) ARD->AR Binds CRBN E3 Ligase (Cereblon) ARD->CRBN Binds Proteasome Proteasome AR->Proteasome Targeted for Degradation CRBN->AR Ubiquitination Ub Ubiquitin (Ub) Degradation AR Degradation Proteasome->Degradation Inhibition Inhibition of AR Signaling Degradation->Inhibition Apoptosis Cell Growth Inhibition & Apoptosis Inhibition->Apoptosis

Figure 1: Mechanism of this compound-mediated AR degradation.

Data Presentation: this compound IC50 Values

The potency of this compound has been evaluated in androgen-sensitive human prostate cancer cell lines. The IC50 and DC50 (concentration for 50% degradation) values are summarized below.

Cell LineIC50 (nM)DC50 (nM)Cancer Type
VCaP11.5[1][2][10]0.1[1][2][10]Prostate Carcinoma
LNCaP2.8[1][2][10]1.1[1][2][10]Prostate Carcinoma

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[11][12]

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP present.[13][14] The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP. The amount of ATP is directly proportional to the number of viable cells.[11]

Materials and Reagents
  • This compound compound

  • VCaP or LNCaP cells

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Luminometer

Protocol: CellTiter-Glo® Assay
  • Cell Seeding:

    • Culture VCaP or LNCaP cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1000 nM). It is recommended to perform an eight-point dose range.[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control group (medium with the same percentage of DMSO used for the highest drug concentration).

    • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11][12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis and IC50 Determination:

    • Subtract the average background luminescence (from medium-only wells) from all experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells represent 100% viability).

      • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

    • Plot the percentage of viability against the log of the this compound concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[6] This can be performed using software such as GraphPad Prism.[6]

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 5: Measurement & Analysis cluster_analysis Data Analysis seed_cells Seed Cells (5,000-10,000 cells/well) in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_drug Prepare Serial Dilutions of this compound treat_cells Add Drug Dilutions to Cells prep_drug->treat_cells incubate_72h Incubate for 72h (37°C, 5% CO2) treat_cells->incubate_72h equilibrate Equilibrate Plate and Reagent to Room Temp incubate_72h->equilibrate add_reagent Add CellTiter-Glo® Reagent to each well mix_incubate Mix for 2 min, Incubate for 10 min read_lum Read Luminescence calc_viability Calculate % Viability vs. Vehicle Control read_lum->calc_viability plot_curve Plot Dose-Response Curve (% Viability vs. Log[Conc]) calc_viability->plot_curve det_ic50 Determine IC50 Value via Non-linear Regression plot_curve->det_ic50

Figure 2: Experimental workflow for IC50 determination.

References

Application of ARD-1676 in Spinal and Bulbar Muscular Atrophy (SBMA) Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal and bulbar muscular atrophy (SBMA), also known as Kennedy's disease, is a debilitating X-linked neuromuscular disorder characterized by progressive muscle weakness and atrophy. The disease is caused by a polyglutamine (polyQ) expansion in the androgen receptor (AR) gene, leading to a toxic gain-of-function of the mutant AR protein. ARD-1676 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. By hijacking the cell's ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for SBMA by targeting the root cause of the disease – the mutant AR protein. This document provides detailed application notes and protocols for the use of this compound in SBMA research.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome. This targeted protein degradation approach effectively reduces the levels of the mutant AR protein, thereby mitigating its downstream toxic effects.

ARD1676_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Mutant AR Mutant Androgen Receptor (polyQ-AR) This compound->Mutant AR Binds to E3 Ligase Cereblon E3 Ubiquitin Ligase This compound->E3 Ligase Recruits Recycling Recycling Poly-Ub Poly-ubiquitination Toxicity Toxicity Mutant AR->Toxicity Causes Cellular Toxicity Ub Ubiquitin Proteasome 26S Proteasome Poly-Ub->Proteasome Targeted for Degradation Degradation Degraded AR Proteasome->Degradation Degrades Reduced Toxicity Reduced Toxicity Degradation->Reduced Toxicity Leads to

Caption: Mechanism of action of this compound as a PROTAC for mutant AR degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
Cell LineThis compound DC50 (nM)This compound IC50 (nM)Reference
VCaP (Prostate Cancer)0.111.5[1]
LNCaP (Prostate Cancer)1.12.8[1]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in an SBMA Mouse Model
Animal ModelDosageRoute of AdministrationTreatment DurationKey FindingsReference
AR113Q Knock-in Mice30 mg/kgOralSingle doseReduced AR protein levels in muscle within 6 hours without liver or kidney toxicity.[2]
Table 3: Pharmacokinetic Properties of this compound
SpeciesOral Bioavailability (%)Reference
Mice67[1]
Rats44[1]
Dogs31[1]
Monkeys99[1]

Experimental Protocols

Protocol 1: In Vitro Degradation of Androgen Receptor in Cell Lines

This protocol describes the methodology to assess the degradation of the androgen receptor in cultured cells upon treatment with this compound.

In_Vitro_Protocol Start Start Cell_Culture 1. Culture SBMA patient-derived iPSC motor neurons or skeletal muscle cells. Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Cell_Culture->Treatment Incubation 3. Incubate for a specified duration (e.g., 24 hours). Treatment->Incubation Lysis 4. Lyse cells and collect protein extracts. Incubation->Lysis Western_Blot 5. Perform Western blot analysis for AR and loading control (e.g., GAPDH). Lysis->Western_Blot Quantification 6. Quantify band intensities to determine AR degradation. Western_Blot->Quantification End End Quantification->End

Caption: Experimental workflow for in vitro AR degradation assay.

Materials:

  • SBMA patient-derived iPSC motor neurons or skeletal muscle cells

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the corresponding loading control band intensity. Calculate the percentage of AR degradation relative to the vehicle control.

Protocol 2: In Vivo Efficacy Assessment in an SBMA Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a preclinical mouse model of SBMA.

In_Vivo_Protocol Start Start Animal_Model 1. Use AR113Q knock-in mice (or other relevant SBMA model). Start->Animal_Model Dosing 2. Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage. Animal_Model->Dosing Time_Course 3. Collect tissues (e.g., muscle, spinal cord) at different time points post-dose. Dosing->Time_Course Tissue_Processing 4. Homogenize tissues and extract proteins. Time_Course->Tissue_Processing Analysis 5. Analyze AR protein levels by Western blot or other methods. Tissue_Processing->Analysis Toxicity_Assessment 6. Monitor for signs of toxicity and analyze serum biomarkers. Analysis->Toxicity_Assessment End End Toxicity_Assessment->End

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Materials:

  • AR113Q knock-in mice

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Surgical tools for tissue collection

  • Tissue homogenization buffer with protease inhibitors

  • Materials for protein quantification and Western blotting (as in Protocol 1)

  • Materials for blood collection and serum biomarker analysis

Procedure:

  • Animal Acclimation and Grouping: Acclimate the mice to the facility for at least one week. Randomly assign mice to treatment and vehicle control groups.

  • This compound Administration: Prepare the this compound formulation in the vehicle solution. Administer a single dose of this compound or vehicle to the mice via oral gavage.

  • Tissue Collection: At predetermined time points after dosing (e.g., 6, 24, 48 hours), euthanize the mice and collect relevant tissues such as skeletal muscle (e.g., quadriceps, gastrocnemius) and spinal cord.

  • Tissue Processing:

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

    • Homogenize the thawed tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenates to pellet debris and collect the supernatant containing the protein extract.

  • Protein Analysis:

    • Quantify the protein concentration of the tissue extracts.

    • Perform Western blot analysis for AR and a loading control as described in Protocol 1.

  • Toxicity Assessment:

    • Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

    • At the time of euthanasia, collect blood via cardiac puncture.

    • Separate the serum and analyze for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

  • Data Analysis: Quantify the AR protein levels in the tissues and compare the levels between the this compound treated and vehicle control groups. Analyze the serum biomarker data for any significant differences.

Conclusion

This compound represents a promising therapeutic agent for SBMA by directly targeting the pathogenic mutant androgen receptor for degradation. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of SBMA. Further long-term studies are warranted to fully evaluate the therapeutic potential of this novel approach for treating this devastating neurodegenerative disease.[2]

References

ARD-1676: A Potent and Orally Bioavailable PROTAC for Targeted Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound links a ligand that binds to the androgen receptor with a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This mechanism of action makes this compound a powerful tool for studying AR biology and a promising therapeutic candidate for androgen-driven malignancies, including castration-resistant prostate cancer (CRPC).[2][5][6] Unlike traditional AR inhibitors that merely block the receptor's activity, this compound effectively eliminates the AR protein, offering a potential strategy to overcome resistance mechanisms associated with AR mutations and overexpression.[5][6][7]

Mechanism of Action

This compound operates through the ubiquitin-proteasome system to induce the degradation of the androgen receptor. The molecule's two key components, an AR ligand and a Cereblon E3 ligase ligand, work in concert to form a ternary complex with the AR and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a significant reduction in total AR protein levels within the cell. This targeted degradation of the AR disrupts downstream signaling pathways that are critical for the growth and survival of androgen-dependent cancer cells.

cluster_cell Cell cluster_nucleus Nucleus ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds to CRBN Cereblon (CRBN) E3 Ligase Complex ARD1676->CRBN Recruits AR->CRBN Forms Ternary Complex Proteasome Proteasome AR->Proteasome Targeted for Degradation ARE Androgen Response Element (ARE) AR->ARE Binds to DNA CRBN->AR Ubiquitination Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades Ub Ubiquitin Androgen Androgen Androgen->AR Activates Gene_Expression Gene Expression ARE->Gene_Expression Promotes Transcription

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency, antiproliferative activity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

Cell LineDC50 (nM)IC50 (nM)
VCaP0.111.5
LNCaP1.12.8

DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell proliferation.

Table 2: Oral Bioavailability of this compound

SpeciesOral Bioavailability (%)
Mice67
Rats44
Dogs31
Monkeys99

Experimental Protocols

The following are general protocols for key experiments to evaluate the activity of this compound. Specific details may need to be optimized for individual experimental systems.

Experimental Workflow

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Cell Culture (e.g., VCaP, LNCaP) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Degradation_Assay 3. AR Degradation Assay (Western Blot / ELISA) Treatment->Degradation_Assay Proliferation_Assay 4. Cell Proliferation Assay (e.g., CCK-8, MTS) Treatment->Proliferation_Assay Gene_Expression_Analysis 5. Gene Expression Analysis (qRT-PCR for AR target genes) Treatment->Gene_Expression_Analysis Xenograft_Model 6. Xenograft Tumor Model (e.g., VCaP in mice) Dosing 7. Oral Administration of this compound Xenograft_Model->Dosing Tumor_Measurement 8. Tumor Growth Measurement Dosing->Tumor_Measurement PK_PD_Analysis 9. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Dosing->PK_PD_Analysis Toxicity_Assessment 10. Toxicity Assessment Dosing->Toxicity_Assessment

Caption: General experimental workflow for evaluating this compound.

Cell Culture and Treatment
  • Cell Lines: VCaP and LNCaP prostate cancer cell lines are commonly used as they express the androgen receptor.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for LNCaP, DMEM for VCaP) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for proliferation assays).

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Replace the existing media with the media containing this compound or vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 2, 4, 8, 16, 24, 48 hours).

Western Blot for AR Degradation
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Cell Proliferation Assay (e.g., CCK-8)
  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., male nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject VCaP cells mixed with Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., daily). The vehicle control should be administered to the control group.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissues can be used for pharmacodynamic analysis (e.g., Western blot for AR levels) and histological examination.[6]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a valuable research tool for investigating the role of the androgen receptor in normal physiology and disease. Its ability to induce potent and specific degradation of the AR protein provides a unique approach to study the consequences of AR elimination. The protocols outlined above provide a framework for researchers to explore the utility of this compound in both in vitro and in vivo models. As a highly potent and orally bioavailable AR degrader, this compound also holds significant potential for the development of new therapies for prostate cancer and other AR-driven diseases.

References

Application Notes and Protocols for Evaluating ARD-1676 Efficacy in Enzalutamide-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC). However, the development of resistance, often driven by mechanisms such as AR mutations, amplification, or the expression of AR splice variants (AR-Vs), presents a significant clinical challenge.[1][2] ARD-1676 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[3][4] As a PROTAC, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising strategy to overcome enzalutamide resistance by eliminating the AR protein altogether, including mutated and splice variant forms.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in preclinical models of enzalutamide-resistant prostate cancer.

Key Concepts and Signaling Pathways

This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the cereblon E3 ubiquitin ligase.[3][4] This dual binding brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the AR, marking it for degradation by the 26S proteasome. This approach is designed to be effective against various forms of the AR, including those with mutations in the ligand-binding domain that confer resistance to traditional inhibitors like enzalutamide.

cluster_0 This compound Mediated AR Degradation ARD1676 This compound AR Androgen Receptor (AR) (Wild-type, Mutant, Splice Variant) ARD1676->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex ARD1676->CRBN Recruits CRBN Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation CRBN->AR Ubiquitination Ub Ubiquitin Degradation AR Degradation & Inhibition of AR Signaling Proteasome->Degradation start Parental Cell Line ic50 Determine Enzalutamide IC50 start->ic50 chronic Chronic Exposure to Increasing Concentrations of Enzalutamide ic50->chronic viability Monitor Cell Viability & Proliferation chronic->viability viability->chronic Cells Adapt confirm Confirm Resistance (Shift in IC50) viability->confirm resistant Established Enzalutamide- Resistant Cell Line confirm->resistant start Enzalutamide-Resistant Prostate Cancer Cells inject Subcutaneous Injection into Immunocompromised Mice start->inject tumor_growth Tumor Growth to Palpable Size inject->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Oral Administration of This compound, Enzalutamide, or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Efficacy Endpoint (Tumor Growth Inhibition) monitor->endpoint pd_analysis Pharmacodynamic Analysis (AR Degradation in Tumors) monitor->pd_analysis

References

Application Notes and Protocols for ARD-1676 in Castration-Resistant Prostate Cancer (CRPC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-1676 is a highly potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver of prostate cancer growth.[1][2] In castration-resistant prostate cancer (CRPC), where tumors progress despite androgen deprivation therapy, AR signaling often remains active due to mechanisms like AR gene amplification, mutations, or the expression of AR splice variants. This compound offers a promising therapeutic strategy by targeting AR for degradation through the ubiquitin-proteasome system, thereby overcoming resistance mechanisms associated with traditional AR inhibitors.[3][4] These application notes provide detailed protocols for preclinical evaluation of this compound in CRPC models.

Mechanism of Action: this compound as an AR PROTAC Degrader

This compound is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon.[1][2] This ternary complex formation facilitates the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[3] This event-driven mechanism allows for the catalytic degradation of AR, leading to a profound and sustained suppression of AR signaling.

ARD_1676_Mechanism cluster_cell Prostate Cancer Cell cluster_downstream Downstream Effects ARD1676 This compound Ternary_Complex Ternary Complex (AR-ARD1676-E3) ARD1676->Ternary_Complex Binds to AR AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited by this compound Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation & Peptide Fragments Proteasome->Degradation Tumor_Growth Inhibition of Tumor Growth Degradation->Tumor_Growth Apoptosis Induction of Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound as an AR PROTAC degrader.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Cell LineDC₅₀ (nM)IC₅₀ (nM)
VCaP0.111.5
LNCaP1.12.8
Caption: In vitro degradation (DC₅₀) and inhibition of proliferation (IC₅₀) of this compound in AR-positive prostate cancer cell lines.[1][2]
SpeciesOral Bioavailability (%)
Mice67
Rats44
Dogs31
Monkeys99
Caption: Oral bioavailability of this compound across different species.[1][2]

Experimental Protocols

In Vitro AR Degradation Assay

Objective: To determine the concentration-dependent degradation of the androgen receptor by this compound in CRPC cell lines.

Materials:

  • CRPC cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

In_Vitro_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed CRPC cells (e.g., VCaP, LNCaP) B Treat with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells and quantify protein C->D E SDS-PAGE and Western Blotting D->E F Probe with anti-AR and loading control antibodies E->F G Image and quantify band intensities F->G

Caption: Workflow for in vitro AR degradation assay.

Protocol:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the DC₅₀ value, which is the concentration of this compound that results in 50% degradation of AR.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of CRPC cell lines.

Materials:

  • CRPC cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed VCaP or LNCaP cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plates for 3-5 days.

  • Viability Measurement:

    • For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.

    • For MTT: Add MTT solution to each well, incubate, and then add a solubilizing agent before measuring absorbance.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Studies in Mice

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a CRPC xenograft model.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID gamma or similar)

  • VCaP cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Xenograft_Study_Workflow A Implant VCaP cells with Matrigel subcutaneously in mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and vehicle groups B->C D Administer this compound or vehicle orally (e.g., daily) C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, euthanize mice and collect tumors for analysis E->F G Analyze tumor tissue for AR protein levels (Western Blot) F->G

Caption: Workflow for in vivo xenograft studies.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of male immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control orally to the respective groups at a predetermined dose and schedule (e.g., daily).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at a specified time point.

  • Tissue Collection and Analysis: Excise the tumors and process them for further analysis, such as Western blotting to confirm the degradation of AR in the tumor tissue.[1][2]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Analyze the AR protein levels in the collected tumor tissues.

Conclusion

These application notes provide a framework for the preclinical investigation of this compound in castration-resistant prostate cancer. The detailed protocols for in vitro and in vivo studies will enable researchers to robustly evaluate the efficacy and mechanism of action of this promising AR degrader. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is crucial for the continued development of this compound as a potential therapeutic for CRPC.

References

Troubleshooting & Optimization

Troubleshooting ARD-1676 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered with ARD-1676 insolubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor (AR).[1][2][3] Like many PROTACs, this compound is a large, hydrophobic molecule with a molecular weight of 788.33 g/mol .[3] These characteristics can lead to poor solubility in aqueous solutions, such as cell culture media and assay buffers, which is a critical factor for obtaining reliable and reproducible results in in vitro experiments.[4]

Q2: What is the recommended solvent for creating a stock solution of this compound?

The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). For in vitro applications, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve. It is crucial to use fresh, high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.

Q3: My this compound precipitated when I added it to my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This is often referred to as "crashing out." The immediate step is to not use the solution with visible precipitate for your experiment, as the actual concentration of the dissolved compound will be unknown. The next step is to consult the troubleshooting guides below to optimize your dilution protocol.

Q4: Can I heat or sonicate my aqueous solution to dissolve precipitated this compound?

Gentle warming (e.g., to 37°C) and brief sonication can be attempted to redissolve precipitated this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. If the precipitate does not dissolve with gentle warming and sonication, it is best to prepare a fresh solution at a lower concentration.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Solution

Symptoms:

  • Visible cloudiness or solid particles form immediately after adding the this compound DMSO stock solution to the aqueous buffer or cell culture medium.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration of this compound. It is recommended to first determine the maximum soluble concentration using the protocol provided below.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in the pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. Always add the compound solution to the buffer, not the other way around, and mix gently during addition.
Low Temperature of Aqueous Solution The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[5]
High Final DMSO Concentration While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration at or below 0.5%.Optimize your dilution scheme to minimize the final DMSO concentration while maintaining the desired this compound concentration.
Buffer Composition The pH, ionic strength, and presence of certain salts in your buffer can affect the solubility of this compound.If possible, test the solubility of this compound in a few different, physiologically relevant buffers to find the most suitable one for your experiment.
Issue 2: this compound Precipitates Over Time in an Aqueous Solution

Symptoms:

  • The solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation (e.g., hours to days).

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Metastable Supersaturated Solution The initial clear solution may be a supersaturated state that is not stable over the long term, leading to eventual precipitation.Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Temperature Fluctuations Repeatedly moving solutions between different temperatures (e.g., incubator to room temperature) can cause the compound to fall out of solution.Minimize temperature cycling. If solutions need to be stored, keep them at a constant temperature. For cell-based assays, prepare the final dilution just before adding it to the cells in the incubator.
Interaction with Plate/Tube Material Hydrophobic compounds can sometimes adsorb to the surface of plasticware, which can lead to a decrease in the effective concentration and potentially initiate precipitation.Consider using low-adhesion microplates or tubes. Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in your buffer can sometimes help prevent adsorption and improve stability, but be sure to test for compatibility with your assay.
Evaporation In long-term experiments, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.Use sealed plates or ensure proper humidification in your incubator to minimize evaporation.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of High-Concentration Stock Solution in DMSO:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 100 mg/mL).

    • Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Preparation of Final Working Solution in Aqueous Buffer (Example for a 1 µM final concentration):

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.

    • Step 1: Intermediate Dilution. Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock solution 1:100 in DMSO to get a 100 µM solution.

    • Step 2: Final Dilution. While gently vortexing the pre-warmed aqueous buffer, add the required volume of the intermediate stock solution. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of the aqueous buffer to get a final concentration of 1 µM. This method helps to minimize the shock of solvent exchange.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in an Aqueous Buffer
  • Prepare a serial dilution of the this compound stock solution in DMSO (e.g., from 10 mM down to 10 µM).

  • In a clear 96-well plate, add a fixed volume of your pre-warmed aqueous buffer to each well (e.g., 198 µL).

  • Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO percentage. Include a control well with only DMSO added to the buffer.

  • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for precipitation at several time points (e.g., 0, 1, 4, and 24 hours).

  • For a more quantitative measurement, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[5]

  • The highest concentration that remains clear is the maximum working soluble concentration of this compound in that specific aqueous buffer under those conditions.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Weigh this compound Powder add_dmso Add Anhydrous DMSO stock_prep->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot intermediate_dilution Prepare Intermediate Dilution in DMSO aliquot->intermediate_dilution warm_buffer Pre-warm Aqueous Buffer (37°C) final_dilution Add to Warmed Buffer While Vortexing warm_buffer->final_dilution intermediate_dilution->final_dilution inspect Visually Inspect for Precipitation final_dilution->inspect

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed too rapidly? check_concentration->check_dilution No lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_temp Was the aqueous solution cold? check_dilution->check_temp No serial_dilution Perform serial dilution check_dilution->serial_dilution Yes check_stability Is the solution unstable over time? check_temp->check_stability No warm_buffer Use pre-warmed buffer check_temp->warm_buffer Yes fresh_solution Prepare fresh solution before use check_stability->fresh_solution Yes

Caption: Logical workflow for troubleshooting this compound precipitation.

G ARD1676 This compound AR Androgen Receptor (AR) (Target Protein) ARD1676->AR CRBN Cereblon (CRBN) (E3 Ligase) ARD1676->CRBN TernaryComplex Ternary Complex (AR-ARD1676-CRBN) AR->TernaryComplex CRBN->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeted by Degradation AR Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of this compound induced AR degradation.

References

Optimizing ARD-1676 Treatment for Maximal Androgen Receptor Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers utilizing ARD-1676, a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) for the degradation of the Androgen Receptor (AR). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in optimizing treatment duration for maximal AR degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PROTAC designed to specifically target the Androgen Receptor for degradation.[1] It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's proteasome. This mechanism of action leads to the elimination of the AR protein rather than just inhibiting its function.[1]

Q2: What are the recommended cell lines for studying this compound?

A2: this compound has been shown to be highly effective in AR-positive prostate cancer cell lines. The most commonly used and well-characterized cell lines for evaluating this compound are VCaP and LNCaP cells.[1][2]

Q3: What is a good starting concentration and treatment duration for this compound?

A3: Based on available data, a starting concentration in the low nanomolar range is recommended. The half-maximal degradation concentration (DC50) for this compound has been determined to be 0.1 nM in VCaP cells and 1.1 nM in LNCaP cells .[1][2] For initial experiments, a time course of 6 to 24 hours is advisable to observe significant AR degradation.

Q4: How quickly can I expect to see Androgen Receptor degradation?

A4: Significant degradation of the Androgen Receptor can be observed in as little as a few hours. In vivo studies in mice with VCaP xenograft tumors showed a substantial reduction in AR protein levels at 6 hours post-treatment. It is recommended to perform a time-course experiment to determine the optimal degradation window for your specific experimental setup.

Q5: What is the "hook effect" and how can I avoid it with this compound?

A5: The "hook effect" is a phenomenon observed with PROTACs where an excess concentration of the degrader can lead to the formation of non-productive binary complexes (this compound-AR or this compound-CRBN) instead of the productive ternary complex (AR-ARD-1676-CRBN), resulting in reduced degradation efficiency. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.

Data on this compound Potency

The following table summarizes the key potency values for this compound in two standard prostate cancer cell lines.

Cell LineDC50 (AR Degradation)IC50 (Cell Viability)Reference
VCaP0.1 nM11.5 nM[1][2]
LNCaP1.1 nM2.8 nM[1][2]

Experimental Protocols

Protocol for Determining Optimal this compound Treatment Duration and Concentration

This protocol outlines a Western blot-based experiment to determine the optimal dose and time for maximal AR degradation in VCaP or LNCaP cells.

Materials:

  • VCaP or LNCaP cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Dose-Response: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.01 nM to 1000 nM. Also, prepare a vehicle control with the same final concentration of DMSO. Replace the medium in the wells with the prepared this compound dilutions or vehicle control. Incubate for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment, e.g., 1 nM for VCaP) and a vehicle control. Harvest cells at various time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).

  • Cell Lysis:

    • At each time point or after the fixed incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for AR and the loading control using densitometry software. Normalize the AR band intensity to the loading control for each sample. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Visualizing Key Processes

ARD_1676_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD1676->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Ub Ubiquitin Ub->AR Ubiquitination

Caption: Mechanism of this compound-mediated AR degradation.

Optimization_Workflow start Start: Seed VCaP or LNCaP cells dose_response Dose-Response Experiment (0.01 nM - 1000 nM this compound for 24h) start->dose_response western_blot Western Blot for AR and Loading Control dose_response->western_blot time_course Time-Course Experiment (Optimal concentration for 0-48h) time_course->western_blot analysis Densitometry and Normalization western_blot->analysis analysis->time_course Use optimal concentration determine_optimal Determine Optimal Concentration and Duration for Maximal AR Degradation analysis->determine_optimal

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak AR degradation 1. Suboptimal this compound concentration (hook effect).2. Insufficient treatment time.3. Low expression of CRBN E3 ligase in the cell line.4. This compound instability in culture medium.1. Perform a wide dose-response curve to find the optimal concentration.2. Extend the treatment duration (e.g., up to 48 or 72 hours).3. Confirm CRBN expression by Western blot or qPCR.4. Prepare fresh this compound dilutions for each experiment.
High variability between replicates 1. Inconsistent cell seeding density.2. Variation in treatment incubation times.3. Uneven protein loading in Western blot.1. Ensure uniform cell seeding and confluency.2. Standardize all incubation and treatment times precisely.3. Carefully perform protein quantification and load equal amounts of protein for Western blotting. Use a reliable loading control.
Loss of AR degradation at high concentrations Hook effect due to formation of binary complexes.Lower the concentration of this compound to the optimal range identified in the dose-response experiment.
Cell toxicity observed Off-target effects or high concentration of this compound.Titrate this compound to the lowest effective concentration for AR degradation. The IC50 for cell viability is higher than the DC50 for degradation, but prolonged exposure may still impact cell health.

References

Technical Support Center: ARD-1676 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using ARD-1676 in in vivo experiments. Given that this compound is a novel compound, this resource addresses common challenges encountered with similar small molecule oral GLP-1 receptor agonists, providing a framework for identifying and resolving experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. Upon binding to the GLP-1 receptor, typically on pancreatic β-cells, it activates the cAMP signaling pathway. This leads to a cascade of downstream effects, including increased insulin synthesis and secretion in a glucose-dependent manner, which helps regulate blood glucose levels.

Q2: What are the most common challenges observed in in vivo studies with oral GLP-1 receptor agonists like this compound?

The most frequent challenges include:

  • High Pharmacokinetic (PK) Variability: Significant differences in drug absorption and exposure are often seen between individual animals.

  • Low Oral Bioavailability: The amount of drug that reaches systemic circulation after oral administration can be limited.

  • Gastrointestinal (GI) Intolerance: Side effects such as nausea, vomiting, or delayed gastric emptying can occur, impacting animal well-being and food intake.

  • Suboptimal Glycemic Control: Failure to achieve the desired reduction in blood glucose levels.

Q3: How can I minimize pharmacokinetic variability in my rodent studies?

To reduce variability, it is crucial to standardize experimental conditions. This includes consistent fasting periods for the animals before dosing, precise oral gavage techniques, and using a consistent, well-homogenized vehicle for drug formulation. Acclimatizing animals to the gavage procedure can also help reduce stress-induced variability.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

Symptoms:

  • Large standard deviations in plasma concentration of this compound at various time points.

  • Inconsistent exposure (AUC) and maximum concentration (Cmax) values between animals in the same dosing group.

Possible Causes & Solutions:

Cause Solution
Improper Dosing Technique Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration.
Formulation Inconsistency Prepare the dosing solution fresh daily and ensure this compound is fully dissolved or uniformly suspended in the vehicle.
Physiological Differences Ensure animals are age- and weight-matched. Fasting prior to dosing can help standardize gastric conditions.
Stress Acclimatize animals to handling and the gavage procedure for several days before the experiment begins.
Issue 2: Poor Glycemic Control in Efficacy Studies

Symptoms:

  • No significant difference in blood glucose levels between the this compound treated group and the vehicle control group.

  • Blunted or absent response in an oral glucose tolerance test (OGTT) after this compound administration.

Possible Causes & Solutions:

Cause Solution
Insufficient Drug Exposure Confirm plasma concentrations of this compound with a pilot PK study to ensure adequate bioavailability. The dose may need to be increased.
Timing of Administration The timing of this compound administration relative to the glucose challenge is critical. Optimize the pre-dosing interval (e.g., 30, 60, 90 minutes) to match the Tmax of the compound.
Target Engagement Assess downstream markers of GLP-1R activation, such as plasma insulin or cAMP levels in pancreatic tissue, to confirm the drug is engaging its target.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Fast male C57BL/6 mice for 6 hours (with free access to water).

  • Baseline Measurement: At t= -30 min, take a baseline blood glucose reading from a tail snip using a glucometer.

  • Compound Administration: At t= -30 min, administer this compound or vehicle via oral gavage.

  • Glucose Challenge: At t= 0 min, administer a 2 g/kg D-glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at t= 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels for each group and compare the results.

Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Animal Preparation: Fast male Sprague-Dawley rats overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) via the tail vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of an Oral GLP-1R Agonist in Rats

ParameterValue
Dose (mg/kg) 10
Cmax (ng/mL) 850 ± 150
Tmax (hr) 1.5
AUC (0-24h) (ng*hr/mL) 4500 ± 900
Oral Bioavailability (%) 15%

Note: Data are representative and may not reflect the exact values for this compound.

Table 2: Representative OGTT Results in a Diabetic Mouse Model

Treatment GroupGlucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle 35000 ± 4500N/A
This compound (3 mg/kg) 28000 ± 380020%
This compound (10 mg/kg) 21000 ± 320040%
This compound (30 mg/kg) 15000 ± 280057%

Note: Data are representative and may not reflect the exact values for this compound.

Visualizations

cluster_0 Oral Administration & Absorption cluster_1 Target Engagement & Effect ARD_1676 This compound (Oral Dose) Stomach Stomach/Intestine ARD_1676->Stomach Portal_Vein Portal Vein Stomach->Portal_Vein Absorption Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Drug GLP1R GLP-1 Receptor Systemic_Circulation->GLP1R Binds Pancreatic_Beta_Cell Pancreatic β-Cell cAMP ↑ cAMP GLP1R->cAMP Insulin ↑ Insulin Secretion cAMP->Insulin Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Pharmacokinetic and pharmacodynamic pathway of this compound.

Caption: Troubleshooting logic for this compound in vivo experiments.

Understanding ARD-1676 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of ARD-1676, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

There are slight variations in storage recommendations from different suppliers. To ensure maximum stability, it is recommended to store solid, lyophilized this compound at -20°C and protected from light.[1][2] While some suppliers suggest storage at 4°C, storing at -20°C provides a more conservative approach to long-term preservation.[3][4] For lyophilized powder, storage at -20°C in a desiccated environment can maintain stability for up to 36 months.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 100 mg/mL) in freshly opened, anhydrous DMSO.[3] Due to the hygroscopic nature of DMSO, using old or previously opened solvent can negatively impact the solubility and stability of this compound.[3] For optimal results, sonication may be required to fully dissolve the compound.[3]

Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3][5] Always protect solutions from light.[3][5]

Q3: Is this compound stable in biological matrices?

Yes, studies have shown that this compound exhibits good stability in liver microsomes, hepatocytes, and plasma from various species, including mice, rats, dogs, non-human primates, and humans.[6]

Q4: How is this compound shipped, and does the shipping condition affect its stability?

This compound is typically shipped at ambient room temperature.[2][3] This is acceptable for the short duration of transit and does not compromise the compound's integrity upon arrival. For long-term storage, the recommended conditions outlined above should be followed immediately upon receipt.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound in DMSO 1. Hygroscopic DMSO has been used. 2. Insufficient mixing.1. Use a fresh, unopened vial of anhydrous DMSO.[3] 2. Gently warm the solution and use an ultrasonic bath to aid dissolution.[3]
Precipitate Forms in Stock Solution After Freezing 1. The concentration of the stock solution is too high. 2. The solution was not fully dissolved before freezing.1. Prepare a more dilute stock solution. 2. Ensure the compound is completely dissolved before aliquoting and freezing. Gentle warming and sonication can be used.
Inconsistent Experimental Results 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution.1. Review and adhere strictly to the recommended storage conditions for both solid compound and stock solutions. 2. Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1]

Stability and Storage Conditions Summary

Solid this compound

Parameter Condition Duration Source
Temperature -20°C36 Months[1]
4°CNot Specified[3][4]
Light Protect from lightDuring storage[3][4]
Moisture Keep desiccatedDuring storage[1]

This compound Stock Solution in DMSO

Parameter Condition Duration Source
Temperature -80°C6 Months[3][5]
-20°C1 Month[3][5]
Light Protect from lightDuring storage[3][5]
Freeze-Thaw Avoid multiple cyclesFor the entire duration of use[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the solid this compound to achieve the desired concentration (e.g., 100 mg/mL).

  • Sonication: If necessary, place the vial in an ultrasonic bath for short intervals to facilitate complete dissolution. Gentle warming can also be applied.

  • Aliquoting: Once the compound is fully dissolved, dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Visual Guides

ARD_1676_Mechanism_of_Action cluster_cell Cell ARD1676 This compound Ternary_Complex Ternary Complex (AR-ARD1676-CRBN) ARD1676->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) (E3 Ligase Component) E3_Complex E3 Ubiquitin Ligase Complex CRBN->E3_Complex Part of E3_Complex->Ternary_Complex Recruited Poly_Ub_AR Polyubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound mediated androgen receptor degradation.

ARD_1676_Handling_Workflow start Start: Receive Solid this compound storage_solid Store Solid at -20°C (Protect from Light, Desiccate) start->storage_solid prep_solution Prepare Stock Solution storage_solid->prep_solution use_fresh_dmso Use Fresh, Anhydrous DMSO prep_solution->use_fresh_dmso sonicate Sonicate to Dissolve use_fresh_dmso->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot storage_solution Store Aliquots (-80°C long-term, -20°C short-term) (Protect from Light) aliquot->storage_solution experiment Use in Experiment storage_solution->experiment

Caption: Recommended workflow for handling and preparing this compound.

References

Interpreting unexpected results in ARD-1676 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARD-1676. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results in experiments involving this compound, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the androgen receptor (AR). It consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] By bringing the AR and CRBN in close proximity, this compound facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome.[5] This event-driven pharmacology allows for the catalytic removal of the AR protein.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated high potency in AR-positive (AR+) prostate cancer cell lines, including VCaP and LNCaP cells.[1][2][6]

Q3: What are the expected outcomes of a successful this compound experiment?

A3: A successful experiment should demonstrate a dose-dependent decrease in AR protein levels, which can be quantified by methods such as Western blotting. This degradation of AR should lead to a downstream reduction in AR-regulated gene expression (e.g., PSA and TMPRSS2) and inhibit the growth of AR-dependent cancer cells.

Q4: What is the "hook effect" and how does it relate to this compound experiments?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein is paradoxically reduced.[7] This occurs because the bifunctional PROTAC molecules saturate both the target protein (AR) and the E3 ligase (CRBN) independently, leading to the formation of binary complexes (this compound-AR and this compound-CRBN) rather than the productive ternary complex (AR-ARD-1676-CRBN) required for degradation.[7] It is crucial to perform a wide dose-response curve to identify the optimal concentration for AR degradation and to determine if a hook effect is present.

Troubleshooting Guide

This guide addresses specific unexpected results you might encounter during your experiments with this compound.

Scenario 1: No or minimal degradation of Androgen Receptor (AR) observed.

Q: I have treated my cells with this compound, but the Western blot shows no significant decrease in AR protein levels. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can arise from several factors related to the compound, the cells, or the experimental technique.

Possible Causes and Troubleshooting Steps:

  • Compound Integrity:

    • Verify Compound Quality: Ensure the purity and chemical structure of your this compound stock.

    • Assess Compound Stability: Check for degradation of this compound in your cell culture medium over the course of the experiment.

  • Cellular Factors:

    • E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. This can be checked by Western blot or qPCR.

    • Cell Permeability: this compound is a relatively large molecule. If you are using a cell line other than the validated VCaP or LNCaP, poor cell membrane permeability could be a factor.

    • High Protein Turnover: The rate of new AR protein synthesis may be counteracting the degradation. Try a time-course experiment to find the optimal degradation window.

  • Experimental Protocol:

    • Concentration Range: You may be observing the "hook effect" at high concentrations, or your concentration may be too low to be effective. Perform a broad dose-response experiment (e.g., 0.01 nM to 10 µM) to identify the optimal concentration for degradation.

    • Treatment Duration: An incubation time of 8-24 hours is typically sufficient. However, for your specific cell line, you may need to optimize the treatment duration.

    • Western Blotting Technique: Ensure your Western blot protocol is optimized for AR detection. This includes using a validated primary antibody, ensuring efficient protein transfer, and using an appropriate lysis buffer. Common artifacts in Western blotting can sometimes be misinterpreted as lack of degradation.[8][9][10][11]

Scenario 2: Inconsistent or variable AR degradation between experiments.

Q: I am seeing significant AR degradation in some experiments but not in others, even with the same conditions. What could be causing this variability?

A: Inconsistent results are often due to subtle variations in experimental conditions.

Possible Causes and Troubleshooting Steps:

  • Cell Culture Conditions:

    • Cell Confluency: Ensure that cells are seeded at a consistent density and are at a similar confluency at the time of treatment.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular responses.

  • Reagent Preparation:

    • This compound Stock Dilution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid issues with compound stability in diluted solutions.

    • Lysis Buffer Preparation: Use freshly prepared lysis buffer with protease and phosphatase inhibitors for each experiment.

  • Assay Execution:

    • Consistent Incubation Times: Ensure precise and consistent incubation times for cell treatment, antibody incubations, and washes.

    • Equal Protein Loading: Inaccurate protein quantification is a common source of variability in Western blotting. Carefully perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample.

Scenario 3: AR degradation is observed, but there is no corresponding downstream effect (e.g., no change in cell viability or AR-responsive gene expression).

Q: My Western blot confirms AR degradation, but I don't see the expected biological outcome. Why might this be?

A: This suggests that either the AR degradation is not sufficient to elicit a biological response or that there are other compensatory mechanisms at play.

Possible Causes and Troubleshooting Steps:

  • Insufficient Degradation:

    • Dmax (Maximum Degradation): Determine the maximum level of AR degradation (Dmax) achieved with this compound in your system. It's possible that the remaining pool of AR is sufficient to maintain signaling.

    • Subcellular Localization: Investigate if this compound is selectively degrading AR in a specific cellular compartment, leaving a functional pool of AR elsewhere.

  • Compensatory Signaling Pathways:

    • Feedback Loops: The cell may upregulate AR synthesis in response to its degradation, partially compensating for the effect of this compound over longer time points.

    • Activation of Other Pathways: The cancer cells may have developed resistance through the activation of alternative survival pathways that are independent of AR signaling.

  • Experimental Timeline:

    • Delayed Effects: The downstream biological effects may take longer to manifest than AR protein degradation. Extend the time course of your experiment to observe later time points.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in prostate cancer cell lines.[1][2][6]

Cell LineParameterValue (nM)
VCaPDC50 (AR Degradation)0.1
LNCaPDC50 (AR Degradation)1.1
VCaPIC50 (Cell Growth)11.5
LNCaPIC50 (Cell Growth)2.8

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of AR Degradation

This protocol outlines the steps to assess the degradation of the androgen receptor in cell culture following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed AR-positive prostate cancer cells (e.g., VCaP or LNCaP) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against AR overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Signaling Pathways and Workflows

Diagram 1: Mechanism of Action of this compound

ARD_1676_Mechanism cluster_0 This compound Mediated AR Degradation ARD1676 This compound TernaryComplex Ternary Complex (AR-ARD1676-CRBN) ARD1676->TernaryComplex Binds AR Androgen Receptor (AR) AR->TernaryComplex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Recruited PolyUb_AR Poly-ubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Proteasome->ARD1676 Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation AR_Degradation_Workflow start Start cell_culture 1. Cell Seeding (e.g., VCaP, LNCaP) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer immunoblot 7. Immunoblotting (Anti-AR & Anti-GAPDH) transfer->immunoblot detection 8. ECL Detection immunoblot->detection analysis 9. Densitometry and Data Analysis detection->analysis end End analysis->end Troubleshooting_No_Degradation start Unexpected Result: No AR Degradation check_compound Check Compound Integrity and Concentration? start->check_compound compound_ok Compound OK check_compound->compound_ok Yes compound_issue Issue Found: Replace/re-validate compound. Optimize concentration. check_compound->compound_issue No check_cells Check Cellular Factors (CRBN expression, cell health)? cells_ok Cells OK check_cells->cells_ok Yes cells_issue Issue Found: Verify CRBN expression. Check for contamination. check_cells->cells_issue No check_protocol Review Experimental Protocol (Western Blot, etc.)? protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_issue Issue Found: Optimize Western Blot. Adjust incubation times. check_protocol->protocol_issue No compound_ok->check_cells cells_ok->check_protocol re_evaluate Re-evaluate Experiment Design protocol_ok->re_evaluate

References

Technical Support Center: Overcoming Resistance to ARD-1676 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ARD-1676, a potent and orally efficacious PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule designed to selectively induce the degradation of the androgen receptor (AR) protein.[1][2][3][4] It consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional AR inhibitors that merely block its function.

Q2: this compound is effective against cancer cells resistant to other anti-androgen therapies. Why?

A2: Resistance to conventional anti-androgen therapies often involves mechanisms such as AR gene amplification, overexpression, or mutations in the ligand-binding domain.[5][6][7] this compound can overcome this resistance because it directly eliminates the AR protein, including many of these mutated forms, rather than just inhibiting its activity.[1][2][3]

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: While this compound is designed to overcome existing resistance mechanisms, cancer cells can develop acquired resistance to this PROTAC. The primary hypothesized mechanisms include:

  • Alterations in the E3 Ligase Complex: Downregulation, mutation, or deletion of Cereblon (CRBN) or other components of the CRL4-CRBN E3 ligase complex can prevent this compound from ubiquitinating the AR.[8][9][10][11][12]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Target Alterations: Although less common with PROTACs compared to traditional inhibitors, mutations in the AR protein could potentially arise that prevent this compound from binding.

  • Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to promote their growth and survival, thereby becoming less dependent on the AR signaling axis.[5]

Q4: What is a ternary complex in the context of this compound, and why is its formation important?

A4: The ternary complex is the transient structure formed by the binding of this compound to both the androgen receptor (AR) and the Cereblon (CRBN) E3 ligase.[13] The formation of this complex is the crucial first step in the this compound mechanism of action, as it brings the AR in close enough proximity to the E3 ligase to be ubiquitinated and subsequently degraded.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Long-Term Cultures

Symptom: A gradual increase in the IC50 or DC50 value of this compound is observed in a cancer cell line after continuous culture with the compound.

Potential Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Development of a resistant cell population. 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population to establish a stable resistant cell line.Confirmation of a resistant phenotype with a significantly higher IC50 value compared to the parental cell line.
Degradation of this compound in culture medium. 1. Prepare fresh stock solutions of this compound. 2. Minimize the time the compound is in the culture medium before application to cells.Restoration of potency if the issue was due to compound instability.

Quantitative Data Example: IC50 Shift in Resistant Cells

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
VCaP11.5>1000>87
LNCaP2.8>500>178

Note: The resistant IC50 values are hypothetical examples for illustrative purposes.

Issue 2: No or Reduced AR Degradation Observed by Western Blot

Symptom: After treating cells with this compound, Western blot analysis shows minimal or no reduction in AR protein levels compared to the vehicle control.

Potential Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Downregulation or loss of Cereblon (CRBN) expression. 1. Perform a Western blot to check CRBN protein levels in the resistant cells compared to parental cells. 2. Perform qPCR to check for CRBN mRNA levels. 3. If CRBN is downregulated, perform a CRBN knockdown in the parental cells using siRNA to see if it phenocopies the resistance.Reduced or absent CRBN protein/mRNA in resistant cells. siRNA knockdown of CRBN in parental cells should lead to reduced this compound-mediated AR degradation.
Impaired ternary complex formation. 1. Perform a co-immunoprecipitation (Co-IP) experiment to assess the interaction between AR and CRBN in the presence of this compound.Successful Co-IP of AR with a CRBN antibody (and vice-versa) in parental cells treated with this compound, but not in resistant cells or untreated controls.
Inefficient proteasomal degradation. 1. Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).Accumulation of poly-ubiquitinated AR in the presence of the proteasome inhibitor, indicating that the ubiquitination machinery is functional but degradation is blocked.
Issue 3: Confirmed AR Degradation but No Effect on Cell Viability

Symptom: Western blot confirms successful AR degradation by this compound, but cell viability assays show no significant impact on cell proliferation or survival.

Potential Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Activation of bypass signaling pathways. 1. Perform RNA sequencing or pathway-focused PCR arrays to identify upregulated pro-survival pathways (e.g., PI3K/Akt, MAPK). 2. Test combination therapies with inhibitors of the identified bypass pathways.Identification of activated alternative pathways. Synergistic effects on cell viability when combining this compound with an inhibitor of the bypass pathway.
Upregulation of drug efflux pumps (e.g., ABCB1). 1. Perform qPCR to measure the mRNA expression levels of ABCB1. 2. Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to assess efflux pump activity. 3. Co-treat cells with this compound and an ABCB1 inhibitor (e.g., verapamil, zosuquidar).Increased ABCB1 mRNA and enhanced efflux activity in resistant cells. Restoration of this compound-induced cell death upon co-treatment with an ABCB1 inhibitor.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.[14][15][16]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50) of this compound.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.

  • Repeat cycles: Continue this process of monitoring, subculturing, and dose escalation for several months. Cryopreserve cells at each stage of increased resistance.

  • Establish a stable resistant line: Once a cell population is established that can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50, maintain this resistant cell line in a medium containing a constant, high concentration of this compound.

  • Confirm resistance: Periodically perform cell viability assays to confirm the stability of the resistant phenotype by comparing the IC50 of the resistant line to the parental line.

Protocol 2: Western Blot for AR and CRBN

This protocol outlines the steps for detecting AR and CRBN protein levels in cell lysates.[8][17][18]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and CRBN overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

Protocol 3: qPCR for ABCB1 Gene Expression

This protocol is for quantifying the mRNA expression of the ABCB1 gene.[9][19][20]

  • RNA Extraction: Isolate total RNA from parental and this compound resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for ABCB1, and a SYBR Green master mix.

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative expression of ABCB1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.

Visualizations

G cluster_0 cluster_1 ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds CRBN Cereblon (CRBN) ARD1676->CRBN Binds TernaryComplex Ternary Complex (AR-ARD-1676-CRBN) AR->TernaryComplex CRBN->TernaryComplex UbAR Poly-ubiquitinated AR TernaryComplex->UbAR Ubiquitination Ub Ubiquitin Ub->UbAR Proteasome Proteasome UbAR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Resistance Mechanisms Start Decreased this compound Efficacy CheckDegradation Western Blot for AR Degradation Start->CheckDegradation CheckCRBN Western Blot for CRBN CheckDegradation->CheckCRBN Degradation Impaired CheckEfflux qPCR for ABCB1 CheckDegradation->CheckEfflux Degradation Intact CRBN_loss CRBN Loss/Mutation CheckCRBN->CRBN_loss CheckBypass Pathway Analysis (e.g., RNA-seq) CheckEfflux->CheckBypass No Efflux Upregulation Efflux_up ABCB1 Upregulation CheckEfflux->Efflux_up Bypass_act Bypass Pathway Activation CheckBypass->Bypass_act

References

Technical Support Center: Refining ARD-1676 Delivery Methods for Improved In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of ARD-1676, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor (AR).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available PROTAC that potently degrades the androgen receptor (AR).[1][2] It is a bifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome, leading to the inhibition of AR signaling pathways that are critical for the growth of prostate cancer cells.

Q2: What are the known in vivo efficacy and pharmacokinetic parameters of this compound?

A2: this compound has demonstrated significant tumor growth inhibition in VCaP mouse xenograft models.[1][2] It is orally bioavailable across multiple species. A summary of its pharmacokinetic parameters is provided in the table below.

Q3: What are the primary challenges in achieving optimal in vivo efficacy with this compound?

A3: Like many PROTACs, this compound is a large molecule with poor aqueous solubility, which can present challenges in formulation and may lead to variable oral absorption.[3] Inconsistent results between experiments can also arise from issues with the dosing procedure, animal model variability, or the "hook effect," where excessively high concentrations can paradoxically reduce degradation efficiency.

Q4: Is this compound currently in clinical trials?

A4: As of the latest information, there are several AR-targeting PROTACs in clinical trials for metastatic castration-resistant prostate cancer (mCRPC), such as BMS-986365 (CC-94676) which is in Phase III.[4] While this compound has shown promising preclinical results, specific information regarding its entry into clinical trials is not yet publicly available.[1][5][6][7]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesOral Bioavailability (%)
Mice67
Rats44
Dogs31
Monkeys99

Data sourced from multiple preclinical studies.[1][2][5][7]

Table 2: In Vitro Potency of this compound

Cell LineDC₅₀ (nM)IC₅₀ (nM)
VCaP0.111.5
LNCaP1.12.8

DC₅₀: concentration for 50% degradation; IC₅₀: concentration for 50% inhibition of cell growth.[1][2][5]

Troubleshooting Guides

Issue 1: Poor or Variable Oral Bioavailability

  • Potential Cause: Suboptimal formulation due to the poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Vehicle Optimization: Experiment with different vehicle compositions. A common starting point for poorly soluble compounds is a suspension in a vehicle containing methylcellulose and/or Tween-80. For this compound, a formulation of 0.5% methylcellulose and 0.2% Tween-80 in sterile water has been used.

    • Particle Size Reduction: Ensure the compound is micronized to increase its surface area and dissolution rate.

    • Alternative Formulations: Consider more advanced formulation strategies such as the use of co-solvents (e.g., DMSO, PEG300), cyclodextrins to form inclusion complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

Issue 2: Inconsistent Tumor Growth Inhibition

  • Potential Cause: Variability in oral gavage technique, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Standardize Gavage Procedure: Ensure all personnel are thoroughly trained in proper oral gavage techniques for mice to minimize stress and prevent mis-dosing into the trachea.

    • Animal Handling: Acclimatize animals to handling and the gavage procedure to reduce stress-induced physiological changes that could impact results.

    • Dose-Response Study: Perform a dose-response study to confirm the optimal therapeutic dose and to rule out a potential "hook effect" at higher concentrations.

  • Potential Cause: Animal model variability.

  • Troubleshooting Steps:

    • Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent, predetermined size across all animals (e.g., 100-200 mm³).[8]

    • Randomization: Properly randomize animals into control and treatment groups.

    • Animal Health Monitoring: Regularly monitor the health and body weight of the animals, as underlying health issues can affect tumor growth and drug metabolism.

Issue 3: Lack of Target Degradation in Tumor Tissue

  • Potential Cause: Insufficient drug exposure at the tumor site.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect plasma and tumor samples at various time points after dosing to correlate drug concentration with AR degradation levels.

    • Dosing Schedule Optimization: Based on PK/PD data, adjust the dosing frequency to maintain adequate drug levels in the tumor.

  • Potential Cause: Issues with tissue processing or analysis.

  • Troubleshooting Steps:

    • Tissue Homogenization: Ensure complete homogenization of tumor tissue to efficiently extract proteins.

    • Western Blot Optimization: Validate the specificity of the AR antibody and optimize blotting conditions to ensure accurate detection and quantification of AR protein levels.

Experimental Protocols

1. VCaP Xenograft Mouse Model

  • Cell Culture: Culture VCaP cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Husbandry: Use male immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[9]

  • Tumor Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.[10]

    • Initiate treatment when tumors reach an average volume of 100-200 mm³.[8]

2. Formulation and Administration of this compound

  • Formulation:

    • Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.

    • Suspend this compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).

    • Ensure a homogenous suspension by vortexing and/or sonicating before each use.

  • Administration:

    • Administer the formulation via oral gavage at the predetermined dose and schedule.

    • Include a vehicle-only control group.

3. Assessment of In Vivo Efficacy

  • Tumor Growth Inhibition:

    • Continue to measure tumor volumes throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Pharmacodynamic Analysis (Western Blot):

    • Homogenize a portion of the excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane and probe with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[11]

    • Quantify band intensities to determine the extent of AR degradation.[12]

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP Complex Androgen->HSP Dissociates AR->HSP Bound in inactive state ARD1676 This compound AR->ARD1676 Proteasome Proteasome AR->Proteasome Degradation ARDimer AR Dimer AR->ARDimer Dimerization & Translocation ARD1676->AR Degrades AR, Inhibiting Nuclear Translocation CRBN Cereblon (CRBN) E3 Ligase ARD1676->CRBN CRBN->AR Ubiquitination Ub Ubiquitin ARE Androgen Response Element (ARE) ARDimer->ARE Binds GeneTranscription Gene Transcription (Cell Proliferation, Survival) ARE->GeneTranscription Promotes

Caption: Mechanism of action of this compound in degrading the Androgen Receptor.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture VCaP Cell Culture TumorImplantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->TumorImplantation TumorGrowth Monitor Tumor Growth TumorImplantation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Dosing Oral Gavage Dosing Randomization->Dosing Formulation Prepare this compound Formulation and Vehicle Control Formulation->Dosing TumorMeasurement Measure Tumor Volume Dosing->TumorMeasurement Endpoint Study Endpoint & Euthanasia TumorMeasurement->Endpoint DataAnalysis Analyze Tumor Growth Inhibition and PK/PD TumorMeasurement->DataAnalysis TissueCollection Collect Tumors and Plasma Endpoint->TissueCollection WesternBlot Western Blot for AR Degradation TissueCollection->WesternBlot WesternBlot->DataAnalysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_dosing Dosing & Administration cluster_model Animal Model Start Inconsistent In Vivo Efficacy CheckFormulation Review Formulation Protocol Start->CheckFormulation CheckDosing Review Dosing Technique Start->CheckDosing CheckModel Verify Animal Health & Tumor Consistency Start->CheckModel Solubility Assess Solubility & Stability CheckFormulation->Solubility OptimizeVehicle Optimize Vehicle Solubility->OptimizeVehicle Result Improved Efficacy OptimizeVehicle->Result DoseResponse Perform Dose-Response Study CheckDosing->DoseResponse PK_PD Conduct PK/PD Analysis DoseResponse->PK_PD PK_PD->Result Standardize Standardize Tumor Size at Treatment Start CheckModel->Standardize Standardize->Result

Caption: Logical troubleshooting workflow for inconsistent in vivo efficacy.

References

Validation & Comparative

ARD-1676 versus ARD-61: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ARD-1676 and ARD-61, Two Investigational Androgen Receptor PROTAC Degraders

This guide provides a detailed comparative analysis of this compound and ARD-61, two proteolysis-targeting chimeras (PROTACs) designed to degrade the androgen receptor (AR). The androgen receptor is a critical driver in the progression of prostate cancer and is also implicated in certain types of breast cancer.[1][2] Both this compound and ARD-61 function by inducing the selective degradation of the AR protein, but they employ different E3 ubiquitin ligases to achieve this, leading to distinct pharmacological profiles.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms, in vitro and in vivo performance, and pharmacokinetic properties based on available preclinical data.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While both this compound and ARD-61 target the androgen receptor, they differ in the E3 ligase they recruit.

  • This compound was designed using a novel ligand for the Cereblon (CRBN) E3 ligase.[3][5]

  • ARD-61 utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase to engage the cellular degradation machinery.[4][6]

This fundamental difference in their design influences their degradation efficiency, potential for off-target effects, and overall therapeutic profile.

cluster_ARD1676 This compound Pathway cluster_ternary1 cluster_ARD61 ARD-61 Pathway cluster_ternary2 AR_1676 Androgen Receptor (AR) ARD1676 This compound AR_1676->ARD1676 Proteasome_1676 Proteasome AR_1676->Proteasome_1676 Enters Ub Ubiquitin (Ub) CRBN Cereblon (CRBN) E3 Ligase CRBN->ARD1676 Binds Ub->AR_1676 Ubiquitination Degraded_AR_1676 Degraded AR Fragments Proteasome_1676->Degraded_AR_1676 Degrades AR_61 Androgen Receptor (AR) ARD61 ARD-61 AR_61->ARD61 Proteasome_61 Proteasome AR_61->Proteasome_61 Enters Ub2 Ubiquitin (Ub) VHL Von Hippel-Lindau (VHL) E3 Ligase VHL->ARD61 Binds Ub2->AR_61 Ubiquitination Degraded_AR_61 Degraded AR Fragments Proteasome_61->Degraded_AR_61 Degrades

Caption: Comparative signaling pathways for this compound (Cereblon-mediated) and ARD-61 (VHL-mediated).

Quantitative Data Summary

The following tables summarize the key performance metrics for this compound and ARD-61 based on published preclinical data. It is important to note that these experiments were conducted in different cancer cell lines (prostate for this compound, breast for ARD-61), which may influence the results.

Table 1: In Vitro AR Degradation and Cell Growth Inhibition
ParameterThis compoundARD-61
Target Cancer Type Prostate CancerBreast Cancer
Cell Lines Tested VCaP, LNCaPMDA-MB-453, HCC1428, MCF-7, BT-549, etc.
DC₅₀ (AR Degradation) 0.1 nM (VCaP), 1.1 nM (LNCaP)[3][5]0.44 - 3.0 nM (across 7 cell lines)[1]
IC₅₀ (Cell Growth) 11.5 nM (VCaP), 2.8 nM (LNCaP)[3][5]121 nM (HCC1428), 235 nM (MDA-MB-453)[1]
Additional Effects Effective against a broad panel of clinically relevant AR mutants.[3][5]Also potently degrades progesterone receptors (PR).[1][4]
Table 2: In Vivo Performance and Pharmacokinetics
ParameterThis compoundARD-61
Xenograft Model VCaP (prostate) in miceMDA-MB-453 (breast) in mice
In Vivo Efficacy Effectively inhibits tumor growth and reduces AR protein levels in tumor tissue.[3][5]More effective than enzalutamide in achieving tumor growth inhibition.[1][2][6]
Oral Bioavailability 67% (mice), 44% (rats), 31% (dogs), 99% (monkeys)[3][5][7]Data not available in the provided search results.
Toxicity No signs of toxicity reported in the VCaP mouse xenograft model.[3][7]Well-tolerated dose-schedules reported in the MDA-MB-453 mouse xenograft model.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

Western Blot for AR Degradation

This experiment quantifies the amount of AR protein remaining in cells after treatment.

start Start: AR+ Cancer Cells (e.g., VCaP, MDA-MB-453) treat Treat with varying concentrations of This compound or ARD-61 (e.g., for 6 hours) start->treat lyse Lyse Cells & Collect Protein treat->lyse sds SDS-PAGE: Separate proteins by size lyse->sds transfer Transfer proteins to membrane sds->transfer block Block membrane to prevent non-specific binding transfer->block probe Probe with Primary Ab (anti-AR) & Secondary Ab block->probe detect Detect signal (e.g., Chemiluminescence) probe->detect analyze Analyze Bands & Quantify AR levels (normalize to loading control) detect->analyze end End: Calculate DC₅₀ analyze->end

Caption: Workflow for determining AR protein degradation via Western Blot.

  • Cell Culture: AR-positive (AR+) cancer cells (e.g., VCaP for prostate, MDA-MB-453 for breast) are cultured in appropriate media.[3][6]

  • Treatment: Cells are treated with various concentrations of the PROTAC degrader (e.g., this compound or ARD-61) for a specified period, typically 6 hours.[6]

  • Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Quantification: Protein concentration is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the androgen receptor. A secondary antibody conjugated to an enzyme (like HRP) is then added.

  • Detection: A chemiluminescent substrate is applied, and the resulting signal is captured. The intensity of the bands corresponding to AR is quantified and normalized to a loading control (e.g., GAPDH) to determine the percentage of remaining AR protein.[6]

Cell Viability Assay (WST-8/MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC₅₀ value.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the compound for an extended period (e.g., 7 days).[6]

  • Reagent Addition: A reagent like WST-8 is added to each well. Metabolically active cells convert the tetrazolium salt in the reagent into a colored formazan product.

  • Incubation: The plate is incubated for 1-4 hours.

  • Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value is the concentration of the drug that causes a 50% reduction in cell viability.[6]

In Vivo Xenograft Tumor Model

This experiment assesses the anti-tumor activity of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.[1]

  • Tumor Implantation: Human cancer cells (e.g., VCaP or MDA-MB-453) are injected subcutaneously into the mice.[1][3]

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Treatment: Mice are randomized into groups and treated with the vehicle control, this compound, or ARD-61. Administration can be oral (p.o.) or via injection (e.g., intraperitoneal, i.p.).[1][3]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to confirm the degradation of the target protein in the tumor tissue.[1][3]

Conclusion

Both this compound and ARD-61 are highly potent PROTAC degraders of the androgen receptor, demonstrating significant promise in preclinical models.

  • This compound stands out for its exceptional potency in prostate cancer cell lines and, most notably, its excellent oral bioavailability across multiple species, including 99% in monkeys.[3][7] Its use of the Cereblon E3 ligase and its proven efficacy against AR mutants make it a strong candidate for treating castration-resistant prostate cancer.[3][5]

  • ARD-61 shows high potency in degrading AR in breast cancer cells and has demonstrated superior tumor growth inhibition compared to the standard-of-care anti-androgen, enzalutamide, in a breast cancer xenograft model.[1][6] Its dual activity in degrading both the androgen and progesterone receptors could offer a therapeutic advantage in certain hormonal cancers.[4]

The choice between these two molecules for further development would depend on the specific therapeutic indication (prostate vs. breast cancer), the desired pharmacokinetic profile, and the landscape of potential resistance mechanisms. The data presented here, derived from distinct preclinical studies, underscores the therapeutic potential of the PROTAC modality in targeting the androgen receptor.

References

Validating the On-Target Effects of ARD-1676 on the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARD-1676, a novel androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, with other alternative AR-targeted therapies. The on-target effects of this compound are validated through supporting experimental data, and detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.

Introduction to this compound and Androgen Receptor Targeting

The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting AR have been a cornerstone of treatment, resistance often emerges. This compound is a next-generation therapeutic designed to overcome this resistance by inducing the degradation of the AR protein itself, rather than simply inhibiting its function.[1][2] This guide compares the performance of this compound against other AR-targeting agents, including other PROTACs and traditional antagonists.

Comparative Performance of this compound and Alternatives

The efficacy of this compound and its alternatives can be quantitatively assessed by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in various prostate cancer cell lines.

CompoundTargetMechanism of ActionCell LineDC50 (nM)IC50 (nM)Reference
This compound Androgen ReceptorPROTAC DegraderVCaP0.111.5[1][3]
LNCaP1.12.8[1][3]
ARV-110 (Bavdegalutamide) Androgen ReceptorPROTAC DegraderVCaP~1~1[4][5]
LNCaP<1-[4]
Enzalutamide Androgen ReceptorAntagonistLNCaP--[6]
CWR22Rv1--[6]
Bicalutamide Androgen ReceptorAntagonistLNCaP-~1.0 - 27.3[7]
VCaP-~10.0[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Western Blot for Androgen Receptor Degradation

This protocol is used to quantify the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and other test compounds

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (e.g., rabbit anti-AR)

  • Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate prostate cancer cells and allow them to adhere overnight. Treat the cells with the test compound at various concentrations and for different time points.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and the loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.[9][10]

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the transcriptional activity of the androgen receptor in response to treatment.

Materials:

  • Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293T)

  • AR expression vector (if using non-AR expressing cells)

  • Luciferase reporter plasmid containing androgen response elements (AREs)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Test compounds and DHT (dihydrotestosterone)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the AR expression vector (if needed), ARE-luciferase reporter plasmid, and Renilla luciferase plasmid.[11][12]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound in the presence or absence of an AR agonist like DHT.[11]

  • Luciferase Assay: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A decrease in luciferase activity in the presence of an antagonist or degrader indicates inhibition of AR transcriptional activity.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol quantifies the mRNA expression of AR target genes, such as PSA (Prostate-Specific Antigen) and TMPRSS2 (Transmembrane Serine Protease 2), following treatment.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the test compounds for a specified time. Extract total RNA from the cells.[14][15]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using specific primers for the target genes and the housekeeping gene.[7]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. A decrease in the expression of AR target genes indicates successful on-target activity of the compound.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the underlying biology and experimental design, the following diagrams illustrate the androgen receptor signaling pathway, the mechanism of this compound, and the workflow for its validation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Complex AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Promotes

Caption: Canonical Androgen Receptor (AR) signaling pathway.

ARD1676_Mechanism cluster_cell Cell cluster_ternary Ternary Complex ARD1676 This compound AR Androgen Receptor (AR) ARD1676->AR Binds E3_Ligase E3 Ubiquitin Ligase ARD1676->E3_Ligase Recruits AR_bound AR ARD1676_bound This compound E3_bound E3 Ligase ARD1676_bound->E3_bound AR_bound->ARD1676_bound Ubiquitination Ubiquitination AR_bound->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of this compound as a PROTAC degrader.

Validation_Workflow cluster_assays Experimental Validation cluster_outcomes Expected Outcomes start Treat Prostate Cancer Cells (e.g., VCaP, LNCaP) with this compound western_blot Western Blot (AR Protein Levels) start->western_blot luciferase_assay Luciferase Reporter Assay (AR Transcriptional Activity) start->luciferase_assay qpcr qPCR (AR Target Gene Expression) start->qpcr ar_decrease Decreased AR Protein western_blot->ar_decrease luc_decrease Decreased Luciferase Activity luciferase_assay->luc_decrease gene_decrease Decreased PSA/TMPRSS2 mRNA qpcr->gene_decrease end Validation of On-Target AR Degradation ar_decrease->end luc_decrease->end gene_decrease->end

References

A Head-to-Head Analysis: ARD-1676 Poised to Redefine Androgen Deprivation Therapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel androgen receptor (AR) degrader, ARD-1676, is demonstrating significant preclinical advantages over traditional androgen deprivation therapy (ADT), offering a promising new strategy for the treatment of prostate cancer. This guide provides a comprehensive comparison of this compound and conventional ADT, presenting key experimental data, detailed methodologies, and visual representations of their distinct mechanisms of action.

Executive Summary

This compound, a proteolysis-targeting chimera (PROTAC), operates by inducing the selective degradation of the androgen receptor protein. This mechanism offers a distinct advantage over traditional ADT, which primarily focuses on suppressing androgen production or blocking the androgen receptor's function. Preclinical studies show that this compound is not only highly potent in inducing AR degradation and inhibiting tumor growth but also maintains activity against AR mutants that confer resistance to current therapies. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a next-generation therapeutic for prostate cancer.

Data Presentation: this compound vs. Traditional Androgen Deprivation Therapy

The following tables summarize the key preclinical data for this compound and traditional ADT agents. It is important to note that this data is compiled from various studies and does not represent head-to-head comparisons within a single study.

Parameter This compound Traditional ADT (Enzalutamide) Traditional ADT (Bicalutamide) Traditional ADT (Leuprolide)
Mechanism of Action Androgen Receptor Degrader (PROTAC)Androgen Receptor AntagonistAndrogen Receptor AntagonistLHRH Agonist (Reduces Testosterone Production)
Cell Line Efficacy (VCaP) DC50: 0.1 nM (AR Degradation)[1][2]; IC50: 11.5 nM (Cell Viability)[1][2]Inhibition of cell growth observed[3][4]Inhibits cell growth at micromolar concentrations[4]Not typically evaluated in cell lines for direct cytotoxicity
Cell Line Efficacy (LNCaP) DC50: 1.1 nM (AR Degradation)[1][2]; IC50: 2.8 nM (Cell Viability)[1][2]Growth inhibition reported[5]Agonistic effects can be observed in long-term androgen-depleted LNCaP cells[6]Not typically evaluated in cell lines for direct cytotoxicity
In Vivo Efficacy (VCaP Xenograft) Significant tumor growth inhibition[1][2][7]Significant reduction in tumor burden[8][9]High therapeutic efficacy, significant decrease in tumor mass[10]Not directly tested for tumor growth inhibition in this model
Effect on AR Protein Levels >95% degradation of AR protein[1]Can lead to increased AR expression[5]Can lead to increased AR protein expression[6]Indirectly affects AR signaling by reducing ligand availability
Oral Bioavailability Mice: 67%, Rats: 44%, Dogs: 31%, Monkeys: 99%[1][2]YesYesNo (Injectable)[11]

Signaling Pathways and Mechanisms of Action

Traditional Androgen Deprivation Therapy: Interrupting the Signal

Traditional ADT aims to disrupt the androgen receptor signaling pathway at different points. LHRH agonists and antagonists lower the production of androgens, while antiandrogens competitively block androgens from binding to the AR.

Traditional Androgen Deprivation Therapy Signaling Pathway cluster_0 Hypothalamus-Pituitary-Gonadal Axis cluster_1 Prostate Cancer Cell cluster_2 Points of Intervention Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH Testes Testes Pituitary Gland->Testes LH Androgens Androgens Testes->Androgens Testosterone Production AR Androgen Receptor Androgens->AR AR_active Active AR Complex AR->AR_active Binding Gene_Transcription Gene Transcription (Proliferation, Survival) AR_active->Gene_Transcription Nuclear Translocation & Dimerization Nucleus Nucleus LHRH_Agonists LHRH Agonists (e.g., Leuprolide) LHRH_Agonists->Pituitary Gland Inhibit LH Release Antiandrogens Antiandrogens (e.g., Bicalutamide, Enzalutamide) Antiandrogens->AR Block Binding

Caption: Mechanism of traditional androgen deprivation therapy.

This compound: Targeted Degradation of the Androgen Receptor

This compound utilizes the cell's own protein disposal machinery to eliminate the androgen receptor entirely, rather than just blocking its activity.

This compound (PROTAC) Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (AR - this compound - E3 Ligase) This compound->Ternary_Complex AR Androgen Receptor AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the androgen receptor by this compound.

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay

Objective: To determine the concentration-dependent degradation of the androgen receptor in prostate cancer cell lines following treatment with this compound.

Methodology:

  • Cell Culture: VCaP and LNCaP prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the AR protein band is quantified and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% of the protein is degraded) is then determined.

In Vivo Tumor Growth Inhibition Study (VCaP Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound compared to a traditional antiandrogen in a mouse xenograft model of prostate cancer.

Experimental Workflow: VCaP Xenograft Study Cell_Culture VCaP Cell Culture Cell_Implantation Subcutaneous Implantation of VCaP cells in immunocompromised mice Cell_Culture->Cell_Implantation Tumor_Establishment Tumor Growth Monitoring Cell_Implantation->Tumor_Establishment Randomization Randomization of mice into treatment groups Tumor_Establishment->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound - Traditional ADT Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (twice weekly) Treatment->Tumor_Measurement Endpoint Study Endpoint: - Tumor volume reaches  predefined size - Predetermined duration Tumor_Measurement->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Body Weight Monitoring - Western Blot of Tumors Endpoint->Analysis

Caption: Workflow for evaluating in vivo efficacy in a xenograft model.

Methodology:

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.

  • Cell Implantation: VCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Establishment and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide).

  • Treatment Administration: Treatments are administered daily via oral gavage for a specified duration (e.g., 28 days).

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting to confirm AR degradation. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Conclusion

The preclinical data strongly suggest that this compound, with its novel mechanism of action, holds the potential to be a superior therapeutic option compared to traditional androgen deprivation therapy. By actively degrading the androgen receptor, this compound may overcome the resistance mechanisms that plague current treatments. Furthermore, its high oral bioavailability presents a significant advantage in terms of patient convenience. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with prostate cancer.

References

A Comparative Analysis of ARD-1676 and Other Androgen Receptor-Targeted Therapies in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of androgen receptor (AR) targeted therapies for prostate cancer is rapidly evolving, with a focus on overcoming resistance to existing treatments. This guide provides a comparative analysis of ARD-1676, a novel proteolysis targeting chimera (PROTAC) AR degrader, with other AR-targeted therapies in development and currently approved drugs. The information is based on preclinical and emerging clinical data, presented to aid in research and development decisions.

Introduction to AR-Targeted Therapies

The androgen receptor is a critical driver of prostate cancer growth and progression. For decades, therapeutic strategies have centered on inhibiting AR signaling. First-generation antiandrogens were followed by more potent second-generation agents like enzalutamide, apalutamide, and darolutamide. However, resistance inevitably develops, often through mechanisms such as AR mutations, amplification, and the expression of splice variants.

To address these challenges, next-generation therapies are being developed with novel mechanisms of action. Among the most promising are PROTACs, which are designed to induce the degradation of the AR protein rather than simply inhibiting its function.

This compound: A Potent PROTAC AR Degrader

This compound is an orally bioavailable PROTAC that recruits the E3 ubiquitin ligase cereblon to tag the androgen receptor for proteasomal degradation.[1][2][3] This mechanism of action is distinct from that of traditional AR inhibitors.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Proteolysis targeting chimeras (PROTACs) are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation ARD1676 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-E3) ARD1676->Ternary_Complex Binds AR Androgen Receptor (Target Protein) AR->Ternary_Complex Binds E3_Ligase Cereblon (E3 Ligase) E3_Ligase->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Proteasome->ARD1676 Recycled Proteasome->E3_Ligase Recycled Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of action of this compound as a PROTAC AR degrader.

Preclinical Comparative Data

The following table summarizes the available preclinical data for this compound in comparison to other AR-targeted therapies. This data highlights the high potency of this compound in inducing AR degradation and inhibiting the growth of prostate cancer cell lines.

ParameterThis compoundARV-766EnzalutamideApalutamideDarolutamide
Mechanism of Action PROTAC AR DegraderPROTAC AR DegraderAR InhibitorAR InhibitorAR Inhibitor
E3 Ligase Recruited CereblonN/AN/AN/AN/A
DC50 (VCaP cells) 0.1 nM[1][3]Data not availableN/AN/AN/A
DC50 (LNCaP cells) 1.1 nM[1][3]Data not availableN/AN/AN/A
IC50 (VCaP cells) 11.5 nM[1][3]Data not available~30 nM~16 nM~25 nM
IC50 (LNCaP cells) 2.8 nM[1][3]Data not available~200 nM~100 nM~100 nM
Activity vs. AR Mutants Broad activity[1][3]Targets L702H, H875Y, T878A[4]Reduced activityReduced activityReduced activity
Oral Bioavailability (Mouse) 67%[1][2][3]Data not available~84%Data not available~30%
Oral Bioavailability (Rat) 44%[1][2][3]Data not available~40%Data not availableData not available
Oral Bioavailability (Dog) 31%[1][2][3]Data not availableData not availableData not availableData not available
Oral Bioavailability (Monkey) 99%[1][2][3][5]Data not availableData not availableData not availableData not available
In Vivo Efficacy Tumor growth inhibition in VCaP xenograft model[1][3][5]Tumor growth suppression[6]Tumor growth inhibitionTumor growth inhibitionTumor growth inhibition

N/A: Not Applicable. Data for enzalutamide, apalutamide, and darolutamide are approximated from publicly available literature for comparative context and may vary based on experimental conditions.

Clinical Development Snapshot: ARV-766

While this compound is in the preclinical stage, another PROTAC AR degrader, ARV-766, has entered clinical trials, providing insights into the potential of this drug class.

Initial results from a phase 1/2 study of ARV-766 in patients with metastatic castration-resistant prostate cancer (mCRPC) have shown promising clinical activity.[4] Notably, in patients with AR ligand-binding domain (LBD) mutations, which are associated with resistance to current therapies, a significant portion showed a substantial decline in prostate-specific antigen (PSA) levels.[4] The treatment was also found to be well-tolerated.[4] These findings support the further development of AR degraders like ARV-766 and this compound for advanced prostate cancer.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate AR-targeted therapies.

Western Blot for AR Degradation

This assay is used to quantify the reduction in AR protein levels following treatment with a degrader.

Western_Blot_Workflow cluster_workflow Western Blot Protocol A 1. Cell Culture (e.g., VCaP, LNCaP) B 2. Treatment (this compound or vehicle control) A->B C 3. Cell Lysis (Protein extraction) B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking (Prevent non-specific binding) F->G H 8. Primary Antibody Incubation (Anti-AR antibody) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Imaging and Quantification J->K

Figure 2: A typical experimental workflow for Western blot analysis.

Methodology:

  • Cell Culture: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified duration.

  • Lysis: Cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein bands are quantified using densitometry.

In Vitro Cell Proliferation Assay (IC50 Determination)

This assay measures the concentration of a compound required to inhibit cell growth by 50%.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Treatment: After allowing the cells to attach, they are treated with a serial dilution of the test compound.

  • Incubation: Cells are incubated for a period of 3-5 days.

  • Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: The luminescence signal is read, and the IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Tumor Implantation: Immunocompromised mice are subcutaneously implanted with prostate cancer cells (e.g., VCaP).

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm AR degradation).

Conclusion

This compound represents a promising preclinical candidate in the next wave of AR-targeted therapies. Its potent ability to induce AR degradation, activity against a broad range of AR mutants, and excellent oral bioavailability in preclinical models position it as a strong contender for further development.[1][3] The clinical progress of other AR PROTACs like ARV-766 provides encouraging validation for this therapeutic modality. Future comparative studies will be essential to fully elucidate the clinical potential of this compound relative to other emerging and established treatments for prostate cancer.

References

Assessing the Clinical Potential of ARD-1676: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to current androgen receptor (AR) targeted therapies. ARD-1676, a novel Proteolysis Targeting Chimera (PROTAC), represents a promising new approach by inducing the degradation of the AR protein. This guide provides an objective comparison of the preclinical performance of this compound against established AR inhibitors, enzalutamide and abiraterone, and another clinical-stage AR PROTAC, bavdegalutamide (ARV-110), based on available experimental data.

Executive Summary

This compound is an orally bioavailable AR PROTAC that demonstrates high potency in preclinical models. It effectively degrades the androgen receptor, leading to tumor growth inhibition in prostate cancer cell lines and xenograft models.[1][2][3] Notably, this compound shows activity against various clinically relevant AR mutants, a key challenge in current prostate cancer therapy.[3][4][5] When compared to the current standards of care, enzalutamide and abiraterone, this compound's distinct mechanism of action offers the potential to overcome resistance. Furthermore, its preclinical profile is comparable and, in some aspects, potentially advantageous to the clinical-stage AR PROTAC, bavdegalutamide (ARV-110).

Mechanism of Action: A Paradigm Shift from Inhibition to Degradation

Current AR-targeted therapies like enzalutamide and abiraterone function by either directly inhibiting the AR or blocking androgen synthesis. In contrast, PROTACs like this compound and bavdegalutamide represent a novel therapeutic modality. They act as a bridge between the target protein (AR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This catalytic mechanism not only removes the AR but also has the potential to be effective against AR overexpression and mutations that confer resistance to traditional inhibitors.

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Caption: Mechanism of Action: AR Inhibition vs. AR Degradation.

Preclinical Performance: A Comparative Analysis

The following tables summarize the key preclinical data for this compound and its comparators. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Efficacy
CompoundCell LineDC50 (nM)IC50 (nM)Reference(s)
This compound VCaP0.111.5[1][3]
LNCaP1.12.8[1][3]
Bavdegalutamide (ARV-110) VCaP~1-[6]
LNCaP~110 (PSA synthesis)[7]
Enzalutamide LNCaP->100 (PSA synthesis)[7]
Abiraterone LNCaP->1000 (Cell Viability)[8]

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy in Xenograft Models
CompoundAnimal ModelDosingTumor Growth InhibitionReference(s)
This compound VCaP Xenograft (mice)12.5 mg/kg, oral, once dailyEffective and dose-dependent inhibition[3]
Bavdegalutamide (ARV-110) VCaP Xenograft (mice)1 mg/kg, oral, once daily>90% AR degradation, significant tumor growth inhibition[6]
Enzalutamide-resistant VCaP XenograftNot specifiedDemonstrates in vivo efficacy[6]
Enzalutamide VCaP Xenograft (mice)Not specified79% TGI[7]
Pharmacokinetic Profile
CompoundSpeciesOral Bioavailability (%)T1/2 (hours)Reference(s)
This compound Mouse674.3 - 4.4[3]
Rat44-[4][5]
Dog31-[4][5]
Monkey999.6 - 9.9[3]
Bavdegalutamide (ARV-110) Not specifiedOrally bioavailableNot specified[6]

Experimental Protocols

In Vitro AR Degradation Assay (Western Blot)

A standard Western blot protocol is typically employed to assess the degradation of the AR protein.

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start Prostate cancer cells (VCaP, LNCaP) treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis (RIPA buffer with protease inhibitors) treatment->lysis quantification Protein Quantification (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibody (anti-AR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify band intensity (relative to loading control, e.g., GAPDH) detection->analysis end Determine DC50 analysis->end

Caption: Western Blot Workflow for AR Degradation Assessment.

Protocol Details:

  • Cell Culture: Prostate cancer cell lines (VCaP, LNCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for specific durations.

  • Lysis: Cells are lysed using a buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the AR protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.

  • Analysis: The intensity of the AR bands is quantified and normalized to a loading control (e.g., GAPDH) to determine the extent of degradation. The DC50 value is calculated from the dose-response curve.[9][10]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol Details:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • MTT Addition: After the desired incubation period, MTT solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically around 570 nm).

  • Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[11][12][13]

In Vivo Xenograft Study

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start Immunocompromised mice (e.g., SCID) implantation Subcutaneous implantation of prostate cancer cells (e.g., VCaP) start->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle (e.g., oral gavage, daily) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at study endpoint monitoring->endpoint analysis Excise tumors for analysis (e.g., Western blot for AR levels) endpoint->analysis end Assess tumor growth inhibition analysis->end

Caption: Workflow for a Prostate Cancer Xenograft Study.

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of prostate cancer cells (e.g., VCaP) is injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups (vehicle control, different doses of the test compound).

  • Treatment: The compound is administered according to the planned schedule (e.g., daily oral gavage).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as Western blotting to confirm AR degradation. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Clinical Potential and Future Directions

The preclinical data for this compound are highly encouraging and suggest significant clinical potential for the treatment of prostate cancer, particularly in cases of resistance to current therapies. Its potent AR degradation, oral bioavailability, and efficacy in in vivo models position it as a strong candidate for further development.

Key advantages of this compound include:

  • Novel Mechanism of Action: The ability to degrade the AR protein offers a distinct advantage over traditional inhibitors, with the potential to overcome resistance mechanisms such as AR amplification and mutation.

  • Potent and Broad Activity: this compound demonstrates high potency in degrading both wild-type and clinically relevant mutant forms of the AR.[3][4][5]

  • Favorable Pharmacokinetics: The compound exhibits good oral bioavailability across multiple species, including a remarkable 99% in monkeys, which is a promising indicator for clinical translation.[3]

  • In Vivo Efficacy: this compound effectively inhibits tumor growth in a xenograft model of prostate cancer.[3]

Future preclinical studies should focus on direct, head-to-head comparisons with other AR-targeted agents in a wider range of prostate cancer models, including those that are resistant to enzalutamide, abiraterone, and other AR PROTACs. Investigating the long-term safety and toxicity profile in more extensive studies will also be crucial for its progression into clinical trials. The robust preclinical package for this compound provides a strong rationale for its continued development as a potentially transformative therapy for patients with advanced prostate cancer.

References

A Head-to-Head Battle of Androgen Receptor Degraders: ARD-1676 vs. Other Cereblon-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of ARD-1676, a novel cereblon-based Proteolysis Targeting Chimera (PROTAC), against other prominent AR-degrading PROTACs. This document synthesizes preclinical data to offer an objective analysis of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to conventional AR inhibitors has driven the development of alternative strategies, chief among them being the targeted degradation of the AR protein. PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, have shown immense promise. This guide focuses on the performance of this compound, a potent AR degrader, in comparison to other cereblon-recruiting AR PROTACs that have garnered significant attention in the field.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Cereblon-based PROTACs, including this compound, function by forming a ternary complex between the AR protein and the E3 ubiquitin ligase cereblon (CRBN). This proximity facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome. By eliminating the AR protein entirely, these degraders aim to overcome resistance mechanisms associated with AR overexpression and mutation.

cluster_0 PROTAC-mediated AR Degradation This compound This compound AR AR This compound->AR Binds CRBN CRBN This compound->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted to E2 E2 CRBN->E2 Associates with Ub Ub E2->Ub Carries Ub->AR Transferred to Proteasome->Degraded AR Degrades

Figure 1: Cereblon-based PROTAC mechanism for AR degradation.

Comparative Performance Analysis

The efficacy of AR PROTACs is primarily evaluated based on their ability to induce AR degradation, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), and their anti-proliferative activity in cancer cell lines, determined by the half-maximal inhibitory concentration (IC50).

In Vitro Performance in Prostate Cancer Cell Lines

The following tables summarize the available preclinical data for this compound and other notable cereblon-based AR PROTACs, ARV-110 and ARV-766, in the androgen-sensitive LNCaP and the castration-resistant VCaP prostate cancer cell lines.

Table 1: Androgen Receptor Degradation (DC50, nM)

PROTACLNCaP CellsVCaP CellsReference(s)
This compound 1.10.1[1]
ARV-110 ~1~1[2]
ARV-766 Not Reported<1[3]

Table 2: Anti-proliferative Activity (IC50, nM)

PROTACLNCaP CellsVCaP CellsReference(s)
This compound 2.811.5[1]
ARV-110 Not ReportedLow nM[4]
ARV-766 Not ReportedNot Reported

Based on the available data, this compound demonstrates highly potent degradation of the androgen receptor, with a particularly low DC50 of 0.1 nM in the castration-resistant VCaP cell line[1]. While direct comparative studies are limited, the reported DC50 values suggest that this compound is at least as potent, if not more so, than ARV-110 in these cell lines[2].

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of these PROTACs has been evaluated in mouse xenograft models of prostate cancer.

Table 3: In Vivo Performance

PROTACXenograft ModelKey FindingsReference(s)
This compound VCaPOral administration effectively reduces AR protein levels in tumor tissue and inhibits tumor growth.[1]
ARV-110 VCaPDemonstrates in vivo efficacy and reduction of AR-target gene expression in an enzalutamide-resistant VCaP model.[4]
ARV-766 LNCaP & VCaPSignificantly and dose-dependently inhibits tumor growth.[3]

Both this compound and ARV-110 have shown significant tumor growth inhibition in VCaP xenograft models, indicating their potential for in vivo efficacy[1][4]. ARV-766 has also demonstrated robust tumor growth inhibition in both LNCaP and VCaP models[3].

Pharmacokinetic Properties

A critical aspect of PROTAC development is achieving favorable pharmacokinetic profiles, particularly oral bioavailability.

Table 4: Oral Bioavailability (%)

PROTACMouseRatDogMonkeyReference(s)
This compound 67443199[1]
ARV-110 Moderate (23.83% in rats)Moderate (37.89% in mice)Not ReportedNot Reported[5]
ARV-766 Orally bioavailableOrally bioavailableNot ReportedNot Reported[3]

This compound exhibits impressive oral bioavailability across multiple species, reaching 99% in monkeys, a promising indicator for clinical translation[1]. ARV-110 has been reported to have moderate oral bioavailability in rodents[5].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Western Blot for AR Degradation

This protocol outlines the steps to quantify the degradation of the Androgen Receptor in prostate cancer cells following treatment with a PROTAC.

cluster_workflow Western Blot Workflow start Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis Incubate sds SDS-PAGE & Protein Transfer lysis->sds Prepare Lysates immuno Immunoblotting sds->immuno Transfer to Membrane detect Detection & Analysis immuno->detect Incubate with Antibodies end Quantify AR Degradation (DC50, Dmax) detect->end Image and Analyze Bands

Figure 2: Workflow for Western Blot analysis of AR degradation.
  • Cell Culture and Treatment:

    • Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media.

    • Cells are seeded in 6-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates are centrifuged to pellet debris, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the Androgen Receptor. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The membrane is treated with an enhanced chemiluminescence (ECL) substrate.

    • The chemiluminescent signal is captured using an imaging system.

    • The intensity of the protein bands is quantified using densitometry software. AR protein levels are normalized to the loading control.

    • The percentage of AR degradation is calculated relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the anti-proliferative effect of AR PROTACs on prostate cancer cells.

  • Cell Seeding and Treatment:

    • Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

    • Cells are then treated with serial dilutions of the PROTAC or vehicle control.

  • MTT Incubation:

    • After the desired treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.

    • A dose-response curve is generated to determine the IC50 value.

cluster_comparison Comparative Logic This compound This compound Performance Metrics Performance Metrics This compound->Performance Metrics Other PROTACs Other PROTACs Other PROTACs->Performance Metrics Degradation (DC50, Dmax) Degradation (DC50, Dmax) Performance Metrics->Degradation (DC50, Dmax) Cell Viability (IC50) Cell Viability (IC50) Performance Metrics->Cell Viability (IC50) Pharmacokinetics Pharmacokinetics Performance Metrics->Pharmacokinetics Conclusion Conclusion Degradation (DC50, Dmax)->Conclusion Cell Viability (IC50)->Conclusion Pharmacokinetics->Conclusion

Figure 3: Logical relationship for comparing AR PROTAC performance.

Conclusion

This comparative guide highlights the potent preclinical profile of this compound as a cereblon-based androgen receptor PROTAC degrader. The available data suggests that this compound exhibits exceptional potency in degrading the androgen receptor and inhibiting prostate cancer cell growth, with a particularly noteworthy performance in the castration-resistant VCaP cell line. Furthermore, its excellent oral bioavailability in multiple species underscores its potential as a clinical candidate. While direct head-to-head studies are needed for a definitive comparison, the evidence presented here positions this compound as a highly promising molecule in the landscape of next-generation androgen receptor-targeted therapies. Further investigation into its selectivity and long-term efficacy in vivo will be crucial in its continued development.

References

Safety Operating Guide

Navigating the Disposal of ARD-1676: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines for the disposal of the novel androgen receptor degrader ARD-1676 necessitates a cautious approach rooted in established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals handling this compound are advised to adhere to general laboratory safety protocols and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This compound is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor (AR), designed for potential use in prostate cancer therapy.[1][2] While its efficacy is under investigation, proper handling and disposal are paramount to ensure personnel safety and environmental protection. In the absence of a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures, derived from general chemical safety guidelines, should be implemented.

General Principles for Chemical Waste Disposal

All chemicals must be stored in a secure and safe location, with hazardous materials kept below eye level and never on floors or ledges.[3] It is crucial to keep containers closed when not in use.[3] Before commencing any work, a thorough risk assessment should be conducted to understand the hazards associated with the chemicals and procedures involved.[4]

When handling chemical waste, always wear appropriate personal protective equipment (PPE).[4] Only the amount of chemical necessary for the immediate task should be used to minimize waste generation.[4] All chemical containers must be properly sealed, clearly labeled, and stored in well-ventilated areas, segregated by hazard class.[4] Regular inspection of stored chemicals for deterioration or container damage is essential.[4]

Segregation of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3] Chemicals should be categorized and separated based on their hazard class. As a general rule, do not store chemicals alphabetically unless they are known to be compatible.[3] Oxidizers should be kept away from flammable and combustible materials.[3]

The following table provides a general guideline for the segregation of common laboratory chemical waste.

Waste CategoryExamplesStorage and Segregation Guidelines
Halogenated Solvents Dichloromethane, ChloroformStore in a designated, well-ventilated area, away from non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexanesStore separately from halogenated solvents and oxidizers.
Corrosive Acids Hydrochloric Acid, Sulfuric AcidStore in a dedicated corrosives cabinet, segregated from bases and flammable materials.
Corrosive Bases Sodium Hydroxide, Potassium HydroxideStore in a dedicated corrosives cabinet, segregated from acids.
Solid Chemical Waste Contaminated labware, gloves, paper towelsCollect in a designated, labeled, and sealed container.
Aqueous Waste Solutions containing heavy metals or other hazardous chemicalsCollect in a labeled, sealed container. pH may need to be neutralized before disposal.

Disposal Workflow for Research Chemicals like this compound

The following diagram illustrates a general workflow for the proper disposal of a research chemical such as this compound. This process emphasizes safety, compliance, and environmental responsibility.

cluster_0 Preparation Phase cluster_1 Collection Phase cluster_2 Disposal Phase A Identify Waste Stream (Solid, Liquid, etc.) B Select Appropriate Waste Container A->B Based on physical state C Label Container with Contents and Hazard Information B->C Ensure clear identification D Segregate Waste by Hazard Class (e.g., Halogenated, Corrosive) C->D Prevent incompatible mixing E Store in a Designated Satellite Accumulation Area (SAA) D->E Safe temporary storage F Request Waste Pickup from Institutional EHS Department E->F Follow institutional protocol G EHS Transports Waste to a Central Storage Facility F->G Official handover H Waste is Disposed of by a Licensed Waste Management Vendor G->H Final compliant disposal

References

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